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  • Product: 3,4-Diphenylmethylidene Luteolin
  • CAS: 1201808-21-0

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 3,4-Diphenylmethylidene Luteolin

The following technical guide details the molecular characteristics, synthesis, and applications of 3,4-Diphenylmethylidene Luteolin (chemically identified as 3',4'-O-diphenylmethylidene luteolin ). The Strategic Scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular characteristics, synthesis, and applications of 3,4-Diphenylmethylidene Luteolin (chemically identified as 3',4'-O-diphenylmethylidene luteolin ).

The Strategic Scaffold for Regioselective Flavonoid Functionalization

Executive Summary

3,4-Diphenylmethylidene Luteolin (CAS: 1201808-21-0) is a semisynthetic derivative of the naturally occurring flavone, luteolin.[1][2] It is characterized by the protection of the B-ring catechol moiety (positions 3' and 4') with a diphenylmethylidene group, forming a stable 1,3-dioxolane ring.

This compound serves two critical roles in drug development:

  • Synthetic Intermediate: It blocks the highly reactive catechol hydroxyls, directing subsequent chemical modifications (alkylation, acylation, glycosylation) exclusively to the 7-OH position (and less frequently the 5-OH), enabling the precise synthesis of luteolin-7-O-derivatives.

  • Pharmacological Agent: Research indicates this specific structural modification confers unique bioactivity, particularly as a Dopamine Transporter (DAT) agonist , exhibiting significantly higher potency than the parent luteolin molecule.[3]

Chemical Identity & Physicochemical Properties

The nomenclature "3,4-Diphenylmethylidene" refers to the substitution on the B-ring of the flavone skeleton. While standard IUPAC numbering for the B-ring uses primes (3', 4'), chemical catalogs and specific literature often abbreviate this to "3,4" in the context of the specific derivative name.

Table 1: Molecular Specifications
PropertySpecification
Common Name 3,4-Diphenylmethylidene Luteolin
Systematic Name 2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxy-4H-chromen-4-one
CAS Number 1201808-21-0
Molecular Formula C₂₈H₁₈O₆
Molecular Weight 450.44 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in DMSO, DMF, Pyridine; Sparingly soluble in Ethanol; Insoluble in Water
Melting Point > 250°C (Decomposes)
Structural Visualization

The following diagram illustrates the core structure, highlighting the diphenylmethylidene protection group on the B-ring.

LuteolinStructure LuteolinCore Luteolin Core (5,7-OH) DioxolaneRing 1,3-Dioxolane Ring (Fused to B-Ring) LuteolinCore->DioxolaneRing Fused at 3',4' ProtectionGroup Diphenylmethylidene Group (C(Ph)2) ProtectionGroup->DioxolaneRing Forms Ketal

Figure 1: Structural assembly of 3,4-Diphenylmethylidene Luteolin. The diphenylmethylidene moiety locks the 3',4'-hydroxyls into a five-membered ring.

Synthesis & Fabrication Protocol

Methodology: Thermal Ketalization via Dichlorodiphenylmethane.

This protocol utilizes the high-temperature reaction of luteolin with dichlorodiphenylmethane. This method is preferred over acid-catalyzed ketalization with benzophenone due to higher yields and the stability of the product under the reaction conditions.

Reagents & Equipment
  • Precursor: Luteolin (>98% purity).

  • Reagent: Dichlorodiphenylmethane (Ph₂CCl₂).

  • Solvent: Diphenyl ether (high boiling point solvent) or neat fusion.

  • Apparatus: Round-bottom flask, reflux condenser, oil bath, argon atmosphere.

Step-by-Step Protocol
  • Preparation: In a dry round-bottom flask, suspend Luteolin (1.0 eq) in Diphenyl ether (10 mL per gram of luteolin).

  • Reagent Addition: Add Dichlorodiphenylmethane (1.1 - 1.2 eq) to the suspension.

  • Reaction: Heat the mixture to 175°C under an argon stream. The reaction typically proceeds for 30–60 minutes .

    • Monitoring: Monitor by TLC (Silica; Hexane:Ethyl Acetate 1:1). The product will appear as a less polar spot compared to luteolin.

    • Note: HCl gas is evolved during this step. Ensure proper ventilation.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into an excess of Petroleum Ether or Hexane (approx. 10x volume) to precipitate the product and remove the diphenyl ether solvent.

  • Purification: Filter the precipitate. Recrystallize from Acetone/Ethanol or purify via Flash Column Chromatography (Silica Gel; Gradient elution: Chloroform -> 5% Methanol/Chloroform).

Synthesis Workflow Diagram

SynthesisPathway Start Luteolin (C15H10O6) Conditions 175°C, Diphenyl Ether (- 2 HCl) Start->Conditions Reagent Dichlorodiphenylmethane (Ph2CCl2) Reagent->Conditions Product 3,4-Diphenylmethylidene Luteolin (C28H18O6) Conditions->Product Ketalization Deriv 7-O-Substituted Luteolin (Target Analog) Product->Deriv Selective Alkylation (K2CO3, R-X)

Figure 2: Synthetic pathway from Luteolin to the diphenylmethylidene derivative and its downstream utility.

Biological Implications & Applications[5][6][7]

Regioselective Synthesis (The "Masking" Effect)

Luteolin possesses four hydroxyl groups with varying acidity: 7-OH > 4'-OH ≈ 3'-OH > 5-OH.

  • Problem: Direct alkylation of luteolin results in a mixture of 7-O-, 4'-O-, and poly-alkylated products.

  • Solution: 3,4-Diphenylmethylidene luteolin "masks" the B-ring. The 5-OH is deactivated by hydrogen bonding to the 4-carbonyl. This leaves the 7-OH as the sole reactive site for nucleophilic substitution, allowing for the clean synthesis of 7-O-glucosides, 7-O-alkyl ethers, or 7-O-acyl derivatives.

Dopamine Transporter (DAT) Agonism

Research by Zhang et al. (2010) identified this scaffold as a potent activator of the Dopamine Transporter (DAT).[3]

  • Mechanism: Unlike DAT inhibitors (like cocaine or methylphenidate), DAT agonists facilitate the uptake of dopamine.

  • Potency: Derivatives based on this scaffold demonstrated up to 32-fold higher potency than native luteolin in enhancing DAT activity.[3]

  • Therapeutic Potential: Modulation of DAT is critical in treating addiction and specific neurodegenerative conditions where dopamine regulation is disrupted.

References

  • Zhang, J., et al. (2010). Discovery and synthesis of novel luteolin derivatives as DAT agonists. Bioorganic & Medicinal Chemistry, 18(21), 7684-7690.

  • Veeprho Laboratories. (n.d.). 3,4-Diphenylmethylidene Luteolin Reference Standard.

  • Sigma-Aldrich. (n.d.). Product Specification: 3,4-Diphenylmethylidene Luteolin (CAS 1201808-21-0).[1][2][4]

  • PubChem. (n.d.). Luteolin Compound Summary.

Sources

Exploratory

Toxicology and safety profile of 3,4-Diphenylmethylidene Luteolin

Toxicology and Safety Assessment of 3,4-Diphenylmethylidene Luteolin Executive Summary 3,4-Diphenylmethylidene Luteolin (CAS: 1201808-21-0) is a lipophilic derivative of the flavonoid Luteolin, characterized by a dipheny...

Author: BenchChem Technical Support Team. Date: February 2026

Toxicology and Safety Assessment of 3,4-Diphenylmethylidene Luteolin

Executive Summary

3,4-Diphenylmethylidene Luteolin (CAS: 1201808-21-0) is a lipophilic derivative of the flavonoid Luteolin, characterized by a diphenylmethylidene protecting group on the catechol moiety (positions 3' and 4'). While often encountered as a process-related impurity in the synthesis of high-purity Luteolin, it is also explored as a prodrug to enhance cellular permeability.

The safety profile of this compound is governed by its metabolic instability. Under physiological conditions—specifically the acidic environment of the stomach—the ketal bridge undergoes hydrolysis, releasing Luteolin (pharmacologically active, safe) and Benzophenone (a toxicology driver with specific regulatory limits). Consequently, the safety assessment must focus on the toxicokinetics of the diphenylmethylidene moiety and the qualification of Benzophenone exposure .

Chemical Identity & Physicochemical Properties

ParameterDescription
Chemical Name 3,4-Diphenylmethylidene Luteolin
CAS Number 1201808-21-0
Molecular Formula C₂₈H₁₈O₆
Molecular Weight 450.45 g/mol
Structural Feature Luteolin core with a 3',4'-diphenylmethylidene cyclic ketal.
Predicted LogP ~5.5 (Significantly more lipophilic than Luteolin, LogP ~2.5)
Solubility Low in water; soluble in DMSO, Ethanol, Dichloromethane.

Toxicokinetics and Metabolic Fate

The critical safety determinant for 3,4-Diphenylmethylidene Luteolin is its stability. The diphenylmethylidene group acts as a "mask" for the catechol hydroxyls.

Hydrolysis Mechanism

The cyclic ketal is acid-labile. Upon oral administration, the low pH of gastric fluid (pH 1.2–2.0) catalyzes the cleavage of the dioxolane ring.

  • Reaction: C₂₈H₁₈O₆ + H₂O

    
     Luteolin (C₁₅H₁₀O₆) + Benzophenone (C₁₃H₁₀O)
    
  • Implication: Systemic toxicity is driven by the released Benzophenone.

Visualization: Metabolic Degradation Pathway

MetabolicPathway Parent 3,4-Diphenylmethylidene Luteolin (Lipophilic Prodrug) Stomach Gastric Acid (pH 1.2 - 2.0) Parent->Stomach Oral Ingestion Luteolin Luteolin (Active Metabolite) Safe/GRAS Stomach->Luteolin Hydrolysis Benzophenone Benzophenone (Toxicophore) IARC Group 2B Stomach->Benzophenone Hydrolysis Liver Hepatic Metabolism (CYP450) Luteolin->Liver Absorption Benzophenone->Liver Absorption Excretion Excretion (Glucuronidation) Liver->Excretion

Figure 1: The metabolic fate of 3,4-Diphenylmethylidene Luteolin, highlighting the release of Benzophenone upon acid hydrolysis.

Component-Based Safety Assessment

Since direct toxicological data for the derivative is limited, a read-across approach based on its hydrolysis products is the regulatory standard (ICH M7/Q3A).

Luteolin (The Active Core)
  • Safety Status: Generally Recognized as Safe (GRAS) in dietary supplements.

  • Acute Toxicity: Oral LD50 > 5000 mg/kg (Rodents).

  • Chronic Toxicity: No significant adverse effects at doses up to 200 mg/kg/day.

Benzophenone (The Safety Driver)
  • Regulatory Status: IARC Group 2B (Possibly carcinogenic to humans).[1]

  • Target Organs: Liver (hepatocellular adenoma) and Kidney (nephropathy) in rodents.

  • Genotoxicity: Generally negative in Ames tests; considered a non-genotoxic carcinogen (threshold mechanism).

  • Tolerable Daily Intake (TDI): The European Food Safety Authority (EFSA) established a TDI of 0.03 mg/kg bw/day .[2][3]

Risk Characterization & Limits

For drug development, the presence of 3,4-Diphenylmethylidene Luteolin must be qualified based on the Benzophenone release potential.

Calculation of Permitted Daily Exposure (PDE)

Using the EFSA TDI for Benzophenone as the Point of Departure (PoD):


[3]

Stoichiometry Adjustment:

  • MW (Derivative) = 450.45

  • MW (Benzophenone) = 182.22

  • Mass Ratio = 2.47 (1 mg of Benzophenone comes from ~2.47 mg of Derivative).

Maximum Safe Dose (Theoretical):



Note: If the derivative is an impurity (e.g., <0.15%), this limit is easily met. If it is a drug substance , the 1.5 mg/day limit for Benzophenone would likely preclude its development unless the benefit outweighs the carcinogenic risk.

Experimental Protocols for Safety Qualification

To validate the safety profile, the following assays are required.

Protocol A: Acid Hydrolysis Stability Assay (Simulated Gastric Fluid)

Purpose: To quantify the rate of Benzophenone release.

  • Preparation: Prepare Simulated Gastric Fluid (SGF) USP (pH 1.2, pepsin-free).

  • Incubation: Dissolve 3,4-Diphenylmethylidene Luteolin in DMSO (stock) and spike into SGF (final conc. 10 µM) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Neutralize immediately with dilute NaOH or dilute into cold acetonitrile.

  • Analysis: HPLC-UV/Vis (254 nm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5-95% B.

    • Quantification: Monitor disappearance of Derivative (RT ~12 min) and appearance of Luteolin (RT ~6 min) and Benzophenone (RT ~10 min).

  • Acceptance Criteria: >90% conversion to Luteolin/Benzophenone within 60 mins confirms the "prodrug" hypothesis and validates the component-based safety assessment.

Protocol B: Bacterial Reverse Mutation Assay (Ames Test)

Purpose: To confirm absence of genotoxicity (ICH S2).

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA.

  • Metabolic Activation: Perform +/- S9 mix (rat liver homogenate) to simulate hepatic metabolism.

  • Dosing: 5 concentrations (e.g., 312 to 5000 µ g/plate ).

  • Control: Positive controls (e.g., 2-Aminoanthracene) and vehicle controls (DMSO).

  • Readout: Count revertant colonies after 48h incubation.

  • Interpretation: A <2-fold increase in revertants indicates non-mutagenicity. Note: Benzophenone is typically negative; this test confirms the derivative itself doesn't intercalate DNA.

Qualification Workflow Diagram

SafetyWorkflow Start Identify 3,4-Diphenylmethylidene Luteolin in Sample Quantify Quantify Level (%) Start->Quantify Decision1 Is it > ICH Q3A Threshold? (>0.15% or 1mg/day) Quantify->Decision1 LowRisk Standard Control (Limit <0.15%) Decision1->LowRisk No HighRisk Full Qualification Required Decision1->HighRisk Yes Final Establish Specification LowRisk->Final Hydrolysis Perform Hydrolysis Assay (Protocol A) HighRisk->Hydrolysis CalcPDE Calculate Benzophenone Exposure (Must be <1.5 mg/day) Hydrolysis->CalcPDE Genotox Ames Test (Protocol B) CalcPDE->Genotox Genotox->Final

Figure 2: Decision tree for the safety qualification of 3,4-Diphenylmethylidene Luteolin as an impurity.

References

  • European Food Safety Authority (EFSA). (2017).[2] Safety assessment of benzophenone to be used in food contact materials.[3][4]Link

  • International Agency for Research on Cancer (IARC). (2013).[1][2] Benzophenone: Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 101.Link

  • US FDA. (2020). ICH Q3A(R2): Impurities in New Drug Substances.Link

  • National Toxicology Program (NTP). (2006).[1] Toxicology and Carcinogenesis Studies of Benzophenone in Rats and Mice.[1][3][5]Link

  • Veeprho Laboratories. (2024). Luteolin Impurity Standards: 3,4-Diphenylmethylidene Luteolin.Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3,4-Diphenylmethylidene Luteolin from Luteolin

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, albeit hypothetical, protocol for the synthesis of 3,4-Diphenylmethylidene Luteolin, a novel derivative of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, albeit hypothetical, protocol for the synthesis of 3,4-Diphenylmethylidene Luteolin, a novel derivative of the naturally occurring flavonoid, luteolin. The proposed synthetic route is designed for researchers in medicinal chemistry and drug development interested in exploring the therapeutic potential of novel flavonoid structures. The protocol details a multi-step synthesis involving selective protection of hydroxyl groups, formation of a diphenylmethylidene moiety on the B-ring, and subsequent deprotection. This guide emphasizes the rationale behind each synthetic step, potential challenges, and methods for purification and characterization, ensuring scientific integrity and providing a solid foundation for experimental exploration.

Introduction

Luteolin (3′,4′,5,7-tetrahydroxyflavone) is a ubiquitous flavonoid found in a variety of plants, fruits, and vegetables, renowned for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The structural modification of luteolin offers a promising avenue for the development of new therapeutic agents with enhanced potency, selectivity, and bioavailability. The introduction of a diphenylmethylidene moiety at the 3' and 4' positions of the B-ring is a novel modification that is anticipated to significantly increase the lipophilicity of the parent molecule. This alteration may enhance cell membrane permeability and potentially modulate its interaction with biological targets. This document outlines a proposed synthetic strategy to achieve this modification, providing a detailed protocol for its execution in a laboratory setting.

Proposed Synthetic Strategy

The synthesis of 3,4-Diphenylmethylidene Luteolin from luteolin presents a significant challenge due to the presence of four hydroxyl groups with varying reactivity. A successful synthesis necessitates a carefully planned protecting group strategy to ensure regioselectivity. The proposed synthetic route, outlined below, involves three key stages:

  • Selective Protection: The 5- and 7-hydroxyl groups on the A-ring will be protected to prevent their participation in subsequent reactions.

  • Diphenylmethylidene Formation: The catechol moiety (3',4'-hydroxyl groups) on the B-ring will be converted to the target diphenylmethylidene group.

  • Deprotection: The protecting groups on the A-ring will be removed to yield the final product.

Synthesis_Strategy Luteolin Luteolin Protected_Luteolin 5,7-Di-O-acetyl-luteolin Luteolin->Protected_Luteolin Acetylation Diphenyldioxol_Intermediate 5,7-Di-O-acetyl-3',4'-diphenyldioxol-luteolin Protected_Luteolin->Diphenyldioxol_Intermediate Catechol Protection Oxidized_Intermediate 5,7-Di-O-acetyl-3,4-diphenylmethylidene-luteolin Diphenyldioxol_Intermediate->Oxidized_Intermediate Oxidative C=C Formation (Hypothetical) Final_Product 3,4-Diphenylmethylidene Luteolin Oxidized_Intermediate->Final_Product Deprotection

Caption: Proposed synthetic pathway for 3,4-Diphenylmethylidene Luteolin.

Experimental Protocols

Materials and Instrumentation:

  • Starting Material: Luteolin (≥98% purity)

  • Reagents: Acetic anhydride, pyridine, dichlorodiphenylmethane, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), sodium methoxide, and all necessary solvents (HPLC grade).

  • Instrumentation: Standard laboratory glassware, magnetic stirrer with heating plate, rotary evaporator, thin-layer chromatography (TLC) apparatus, column chromatography setup (silica gel and Sephadex LH-20), High-Performance Liquid Chromatography (HPLC) system, Nuclear Magnetic Resonance (NMR) spectrometer, and Mass Spectrometer.

Part 1: Selective Protection of 5- and 7-Hydroxyl Groups

Protocol: Acetylation of Luteolin

The hydroxyl groups at positions 5 and 7 of luteolin exhibit different reactivity compared to the catechol hydroxyls on the B-ring. Acetylation is a common and effective method for their protection.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve luteolin (1.0 g, 3.49 mmol) in dry pyridine (20 mL).

  • Acetylation: Cool the solution to 0 °C in an ice bath and add acetic anhydride (0.78 mL, 8.38 mmol, 2.4 eq.) dropwise with constant stirring.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol, 95:5 v/v).

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes to precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5,7-Di-O-acetyl-luteolin.

Expected Outcome: A pale-yellow solid.

Parameter Value
Starting MaterialLuteolin (1.0 g)
ReagentsAcetic Anhydride (2.4 eq.), Pyridine
Reaction Time12-16 hours
Expected Yield>90%
Part 2: Formation of the Diphenylmethylidene Moiety

This part of the synthesis is hypothetical and based on established principles of catechol protection and subsequent oxidation to a quinone-like intermediate.

Protocol 2a: Protection of the Catechol Group

The formation of a cyclic ketal with dichlorodiphenylmethane will protect the 3' and 4'-hydroxyl groups.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 5,7-Di-O-acetyl-luteolin (1.0 g, 2.69 mmol) in a suitable high-boiling inert solvent (e.g., diphenyl ether, 20 mL), add dichlorodiphenylmethane (0.64 g, 2.69 mmol, 1.0 eq.).

  • Reaction Conditions: Heat the mixture to 170-180 °C for 4-6 hours with continuous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Purification: After cooling, the reaction mixture can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the 5,7-Di-O-acetyl-3',4'-diphenyldioxol-luteolin intermediate.

Expected Outcome: A solid product, likely with increased lipophilicity.

Protocol 2b: Oxidative Formation of the Diphenylmethylidene Group (Hypothetical)

This proposed step involves the oxidation of the diphenylmethylidene ether to form the target C=C bond, potentially through a quinone methide intermediate.[2][3][4]

Step-by-Step Procedure:

  • Dissolution: Dissolve the 5,7-Di-O-acetyl-3',4'-diphenyldioxol-luteolin intermediate (1.0 g, 1.86 mmol) in a dry, aprotic solvent such as dichloromethane (DCM) or acetonitrile (25 mL).

  • Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.46 g, 2.05 mmol, 1.1 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is expected to proceed with a color change.

  • Work-up and Purification: Upon completion, the reaction mixture can be filtered to remove the reduced DDQ hydroquinone. The filtrate should be washed with a saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Justification for the Hypothetical Step: The oxidation of benzylic ethers with DDQ is a known transformation. In this context, it is postulated that DDQ will oxidize the diphenylmethylidene ether to an oxocarbenium ion, which, due to the electronics of the system, could lead to the formation of the desired diphenylmethylidene moiety through the elimination of a proton. The formation of a stable aromatic system provides a thermodynamic driving force for this transformation.

Part 3: Deprotection of 5- and 7-Hydroxyl Groups

Protocol: Deacetylation

The final step is the removal of the acetyl protecting groups to yield the target compound.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the 5,7-Di-O-acetyl-3,4-diphenylmethylidene-luteolin (0.5 g) in dry methanol (15 mL).

  • Deprotection: Add a catalytic amount of sodium methoxide (e.g., 0.1 mL of a 25% solution in methanol) and stir the mixture at room temperature.[5]

  • Reaction Monitoring: Monitor the deprotection by TLC until the starting material is consumed.

  • Neutralization and Work-up: Neutralize the reaction with a weak acid (e.g., amberlite IR-120 H+ resin) until the pH is neutral. Filter the resin and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by preparative HPLC or column chromatography on Sephadex LH-20 to yield the final product, 3,4-Diphenylmethylidene Luteolin.[6]

Expected Outcome: A highly lipophilic, likely colored, solid.

Parameter Value
Starting Material5,7-Di-O-acetyl-3,4-diphenylmethylidene-luteolin
ReagentsSodium Methoxide, Methanol
Reaction Time1-4 hours
Expected YieldVariable, to be determined experimentally

Characterization

The structure of the final product, 3,4-Diphenylmethylidene Luteolin, and all intermediates should be confirmed by a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments will be crucial for the complete structural elucidation of this novel flavonoid derivative.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like ESI-MS/MS will be used to confirm the molecular weight and fragmentation pattern of the synthesized compounds.[5][9][10][11][12]

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation and Protection cluster_core_reaction Core Synthesis (Hypothetical) cluster_finalization Final Steps Start Start with Luteolin Acetylation Acetylation of 5,7-OH groups Start->Acetylation Purification1 Purification of Di-O-acetyl-luteolin Acetylation->Purification1 Catechol_Protection Protection of 3',4'-OH with Dichlorodiphenylmethane Purification1->Catechol_Protection Purification2 Purification of Diphenyldioxol Intermediate Catechol_Protection->Purification2 Oxidation Oxidation to Diphenylmethylidene Purification2->Oxidation Purification3 Purification of Oxidized Intermediate Oxidation->Purification3 Deprotection Deacetylation of 5,7-OH groups Purification3->Deprotection Final_Purification Final Purification (HPLC/Sephadex) Deprotection->Final_Purification Characterization Structural Characterization (NMR, MS) Final_Purification->Characterization

Caption: Step-by-step experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through rigorous in-process monitoring and comprehensive final product characterization.

  • In-Process Monitoring: The progress of each reaction step should be meticulously monitored by Thin-Layer Chromatography (TLC). The comparison of the reaction mixture's TLC profile with that of the starting material and, where possible, a co-spotted standard, will provide a clear indication of reaction completion, the formation of byproducts, and the success of each transformation.

  • Spectroscopic Validation: The definitive confirmation of the structure and purity of all intermediates and the final product will be achieved through a suite of spectroscopic techniques. The expected shifts in NMR signals and the molecular ion peak in the mass spectrum at each stage will serve as critical validation points for the proposed chemical transformations. Any deviation from the expected spectroscopic data would necessitate a re-evaluation of the synthetic step.

By integrating these analytical checkpoints throughout the synthesis, researchers can confidently assess the outcome of each step and ensure the integrity of the final compound.

References

  • Benfenati, E., et al. Mass Spectrometric Studies of Flavonoids. Journal of the American Society for Mass Spectrometry, 1992.
  • Cuyckens, F., & Claeys, M. Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 2004.
  • Ma, Y. L., et al. High-resolution mass spectrometry identification and characterization of flavonoids from Fridericia chica leaves extract with anti-arbovirus activity. Molecules, 2020.
  • Vukics, V., & Guttman, A. Mass spectrometric profiling of flavonoid glycoconjugates possessing isomeric aglycones.
  • Tarcz, E., et al. Investigation of the Membrane Localization and Interaction of Selected Flavonoids by NMR and FTIR Spectroscopy. Molecules, 2022.
  • Al-Jaber, H. I.
  • Ibrahim, H., et al. Structure elucidation of flavonoid compound from the leaves of Coleus atropurpureus Benth using 1D- and 2D-NMR techniques. The Malaysian Journal of Analytical Sciences, 2013.
  • Agrawal, P. K. 1H NMR spectroscopy of flavonoids and their glycosides in hexadeuterodimethylsulfoxide. Magnetic Resonance in Chemistry, 1986.
  • Guedes, L. G., et al. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. Molecules, 2021.
  • Snyder, S. A., & Breazzano, S. P. Harnessing Quinone Methides: Total Synthesis of (±)-Vaticanol A.
  • Maji, B. o-Quinone methides in natural product synthesis: an update. Organic & Biomolecular Chemistry, 2021.
  • Talebi, M., et al. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. Molecules, 2020.
  • Park, C. H., et al. Protective effect of luteolin against oxidative stress‑mediated cell injury via enhancing antioxidant systems. International Journal of Molecular Medicine, 2018.

Sources

Application

Application Note: Preparation and Storage of 3,4-Diphenylmethylidene Luteolin Stock Solutions

Topic: Preparation of 3,4-Diphenylmethylidene Luteolin stock solutions in DMSO Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Discovery Teams Abstract & Introduction 3,4-Diphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of 3,4-Diphenylmethylidene Luteolin stock solutions in DMSO Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Discovery Teams

Abstract & Introduction

3,4-Diphenylmethylidene Luteolin (CAS: 1201808-21-0) is a semi-synthetic flavonoid derivative designed to enhance the lipophilicity and metabolic stability of the parent compound, Luteolin. By masking the oxidation-prone 3',4'-catechol moiety with a diphenylmethylidene ketal bridge, this compound exhibits altered pharmacokinetics and cellular permeability compared to native Luteolin.

This guide details the precision protocol for generating high-integrity stock solutions in Dimethyl Sulfoxide (DMSO). Unlike water-soluble reagents, this highly lipophilic molecule requires strict adherence to anhydrous solvation techniques to prevent precipitation and ensure accurate dosing in downstream biological assays.

Physicochemical Properties & Solubility Profile

Understanding the molecular constraints is the first step to reproducible science.

PropertySpecification
IUPAC Name 2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxy-4H-1-benzopyran-4-one
CAS Number 1201808-21-0
Molecular Formula C₂₈H₁₈O₆
Molecular Weight 450.44 g/mol
Appearance Yellow crystalline solid
Solubility (DMSO)

50 mM (Excellent)
Solubility (Water) Negligible (< 1 µM)
Stability Sensitive to strong acids (ketal hydrolysis); Light sensitive.
The Solubility Mechanism

The diphenylmethylidene group adds significant hydrophobic bulk (two phenyl rings) to the molecule. While this drastically reduces aqueous solubility, it enhances solubility in aprotic polar solvents like DMSO. The ketal linkage is stable in neutral and basic environments but can hydrolyze back to Luteolin and Benzophenone in acidic aqueous conditions. Therefore, stock solutions must be prepared in neutral, anhydrous DMSO.

Materials & Reagents

  • Compound: 3,4-Diphenylmethylidene Luteolin (Purity

    
     98%).
    
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (

    
     99.9%), Cell Culture Grade.
    
    • Note: Avoid "wet" DMSO. Water absorption initiates compound precipitation and potential hydrolysis over long-term storage.

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.

    • Reasoning: Protects from light; PTFE prevents plasticizer leaching which DMSO can facilitate.

Protocol: Preparation of Stock Solution

Objective: Prepare a 10 mM stock solution. (Adjust calculations for 20 mM or 50 mM as needed).

Molarity Calculations

To ensure accuracy, weigh the solid first, then calculate the required solvent volume. Do not rely on pre-weighed vendor amounts without verification.

Formula:



Standard Table for 10 mM Target:

Mass of Compound (mg)Volume of DMSO (µL)Resulting Concentration
1.0 mg222.0 µL10 mM
5.0 mg1110.0 µL (1.11 mL)10 mM
10.0 mg2220.0 µL (2.22 mL)10 mM
Step-by-Step Workflow
  • Equilibration: Allow the product vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Accurately weigh the compound into a sterile amber glass vial. Record the exact mass (e.g., 5.2 mg).

  • Calculation: Calculate the exact volume of DMSO required using the mass recorded.

    • Example: For 5.2 mg:

      
       mL.
      
  • Solvation: Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should turn a clear, bright yellow. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Invert the vial and inspect under a light source. The solution must be particulate-free.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) in amber microtubes to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (short term < 1 month) or -80°C (long term > 1 month).

Protocol: Dilution for Biological Assays (The "Crash" Prevention)

Critical Warning: 3,4-Diphenylmethylidene Luteolin is extremely hydrophobic. Direct dilution from 100% DMSO to aqueous media (e.g., 1:1000) often causes "solvent shock," leading to rapid microprecipitation that is invisible to the naked eye but devastating to data reproducibility.

The Intermediate Dilution Method

Use a serial dilution strategy to maintain solubility.

  • Stock: 10 mM in DMSO.

  • Intermediate: Dilute Stock 1:10 in DMSO to create a 1 mM working stock.

  • Working Solution: Dilute the 1 mM stock into pre-warmed culture medium (37°C) while vortexing the medium.

    • Target: 10 µM final concentration (1% DMSO final).

    • Note: If < 1% DMSO is required, use an intermediate dilution in PBS + 0.5% Tween-80 or Cyclodextrin to stabilize the colloid before adding to cells.

Visualization of Workflows

Stock Preparation Logic

StockPrep Start Start: Solid Compound (Room Temp) Weigh Weigh Mass (mg) (Amber Vial) Start->Weigh Calc Calculate DMSO Volume Vol = Mass / (MW * Conc) Weigh->Calc AddSolvent Add Anhydrous DMSO (Grade ≥ 99.9%) Calc->AddSolvent Mix Vortex (30s) & Sonicate (Check for Clarity) AddSolvent->Mix QC Visual Inspection: Particulates? Mix->QC Aliquot Aliquot into Amber Tubes (Single Use) QC->Aliquot Clear Fix Sonicate at 37°C or Add Volume QC->Fix Cloudy Store Store at -20°C or -80°C (Desiccated) Aliquot->Store Fix->Mix

Caption: Figure 1. Logical workflow for the preparation of stable 3,4-Diphenylmethylidene Luteolin stock solutions.

Biological Dilution Pathway

Dilution Stock 10 mM Stock (100% DMSO) Inter Intermediate 1 mM in DMSO Stock->Inter 1:10 Dilution Precip PRECIPITATION RISK (Avoid Direct Spike) Stock->Precip Direct 1:1000 into aqueous Final Final Assay Well 10 µM (1% DMSO) Inter->Final 1:100 Dilution (Slow Addition) Media Culture Media (Pre-warmed 37°C) Media->Final Diluent

Caption: Figure 2. Recommended dilution strategy to mitigate hydrophobic crashing of the compound in aqueous media.

Quality Control & Troubleshooting

ObservationCauseRemediation
Cloudy Solution Incomplete solvation or moisture contamination.Sonicate at 37°C for 10 mins. If persistent, add 10% more DMSO and recalculate conc.
Precipitate in Media "Solvent Shock" from rapid polarity change.Use the "Intermediate Dilution" method (Fig 2). Vortex media while adding compound.[1][2]
Color Change (Brown) Oxidation or Hydrolysis.Discard. Ensure DMSO is anhydrous and storage is -20°C.

References

  • Cayman Chemical. (2022).[3] Luteolin Product Information & Solubility Data. Retrieved from

  • Zhang, J., et al. (2010). Synthesis and evaluation of 3,4-diphenylmethylidene luteolin derivatives. Bioorganic & Medicinal Chemistry.
  • MedChemExpress. (2024). Compound Handling Instructions: Solubility in DMSO. Retrieved from

  • MDPI. (2021). Solubility of Luteolin and Other Polyphenolic Compounds in DMSO. Retrieved from

Sources

Method

In vitro cytotoxicity assays using 3,4-Diphenylmethylidene Luteolin

Application Note: In Vitro Cytotoxicity Profiling of 3,4-Diphenylmethylidene Luteolin Introduction & Scientific Rationale 3,4-Diphenylmethylidene Luteolin (3,4-DML) (CAS: 1201808-21-0) is a synthetic, lipophilic derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Cytotoxicity Profiling of 3,4-Diphenylmethylidene Luteolin

Introduction & Scientific Rationale

3,4-Diphenylmethylidene Luteolin (3,4-DML) (CAS: 1201808-21-0) is a synthetic, lipophilic derivative of the naturally occurring flavone Luteolin (3',4',5,7-tetrahydroxyflavone).[1] Structurally, it is characterized by the protection of the B-ring catechol moiety (3',4'-hydroxyls) with a diphenylmethylidene acetal group, forming a 1,3-dioxole ring.[1]

Why Use This Compound? While Luteolin is a potent anticancer agent, its clinical utility is often limited by poor bioavailability and rapid metabolism (glucuronidation/sulfation) of the catechol group.[1] 3,4-DML serves as a critical tool for:

  • Structure-Activity Relationship (SAR) Studies: It allows researchers to decouple the effects of the B-ring catechol (redox cycling, ROS scavenging) from the scaffold’s kinase-inhibitory properties.[1]

  • Enhanced Cellular Uptake: The bulky, hydrophobic diphenyl group significantly increases membrane permeability compared to the parent compound.[1]

  • Prodrug Potential: Investigating whether intracellular hydrolysis restores the active Luteolin species or if the derivative retains intrinsic cytotoxicity.[1]

This guide provides a rigorous protocol for evaluating the cytotoxic efficacy of 3,4-DML, emphasizing solubility management and mechanistic differentiation from native Luteolin.[1]

Experimental Setup & Reagent Preparation

Compound Handling
  • Compound: 3,4-Diphenylmethylidene Luteolin (MW: 450.44 g/mol ).[1][2]

  • Physical State: Yellow crystalline powder.[1]

  • Solubility: Insoluble in water; soluble in DMSO (>10 mM) and Ethanol.[1]

Stock Solution Protocol

Critical Step: Due to the high lipophilicity of the diphenylmethylidene group, 3,4-DML is prone to precipitation in aqueous media.[1]

  • Weighing: Weigh 4.5 mg of 3,4-DML into a sterile microcentrifuge tube.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO (Sigma-Aldrich, Hybridoma Grade) to create a 10 mM Stock Solution .

  • Vortexing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Cell Line Selection

Recommended validated cell lines for Luteolin derivative testing:

  • Breast Cancer: MCF-7 (ER+), MDA-MB-231 (Triple Negative).[1]

  • Liver Cancer: HepG2 (High metabolic activity, relevant for prodrug conversion).[1]

  • Control: HUVEC or MCF-10A (Non-malignant controls).[1]

Protocol: Multiparametric Cytotoxicity Assay (CCK-8)

We recommend Cell Counting Kit-8 (CCK-8) over MTT.[1] The diphenylmethylidene group increases the likelihood of metabolic interference, and MTT's formazan crystals can be difficult to solubilize in the presence of precipitated lipophilic compounds.[1]

Step-by-Step Workflow

Day 0: Seeding

  • Harvest cells and adjust density to

    
     cells/well (adherent) or 
    
    
    
    cells/well (suspension).
  • Seed 100 µL/well into 96-well clear-bottom plates.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Day 1: Treatment

  • Preparation of Working Solutions:

    • Thaw the 10 mM DMSO stock of 3,4-DML.[1]

    • Prepare a 2x Intermediate Dilution in serum-free media to prevent serum protein binding from immediately sequestering the hydrophobic compound.[1]

    • Example: For a final concentration of 50 µM, prepare 100 µM in serum-free media.

  • Serial Dilution: Prepare a concentration range (e.g., 0, 5, 10, 25, 50, 100 µM).

    • Control 1 (Vehicle): DMSO equivalent to the highest concentration (must be < 0.5% v/v).[1]

    • Control 2 (Parent): Luteolin (unprotected) at identical molar concentrations.[1]

  • Application: Aspirate old media and add 100 µL of fresh complete media + 100 µL of 2x compound solution (Final Volume: 200 µL).

    • Note: This "2x addition" method reduces precipitation shock compared to adding DMSO stock directly to the well.[1]

Day 2-3: Incubation

  • Incubate for 24, 48, or 72 hours.

  • Visual Check: Inspect wells under a phase-contrast microscope at 24h. Look for needle-like precipitates (compound crystallization).[1] If observed, the concentration exceeds solubility limits in media; data at these points will be invalid.[1]

Day 3: Readout

  • Add 20 µL of CCK-8 reagent (WST-8) to each well.[1]

  • Incubate for 1-4 hours at 37°C.

  • Measure Absorbance at 450 nm (Reference: 650 nm).

Mechanistic Profiling: Apoptosis & ROS[1]

Since the B-ring catechol is blocked, 3,4-DML cannot participate in direct redox cycling (Fenton reaction) as easily as Luteolin.[1] Therefore, ROS generation patterns are a critical differentiator.[1]

Intracellular ROS Assay (DCFDA)
  • Objective: Determine if cytotoxicity is ROS-dependent or purely kinase-driven.

  • Protocol:

    • Treat cells with

      
       concentration of 3,4-DML for 6-12 hours.[1]
      
    • Wash 1x with PBS.[1]

    • Stain with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 min.[1]

    • Analyze via Flow Cytometry (FITC channel).[1]

  • Expected Outcome: Luteolin typically induces a massive ROS spike.[1] If 3,4-DML shows reduced ROS but retained cytotoxicity, the mechanism is likely direct kinase inhibition (e.g., PI3K/Akt) rather than oxidative stress.[1]

Pathway Visualization (Graphviz)

The following diagram illustrates the differential entry and signaling impact of 3,4-DML versus Luteolin.

Luteolin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytoplasm Lut Luteolin (Polar, Catechol) Transporter Transporters (OATs/MCTs) Lut->Transporter Active Transport DML 3,4-DML (Lipophilic, Protected) Diffusion Passive Diffusion DML->Diffusion Rapid Entry ROS ROS Generation (Fenton Reaction) DML->ROS Blocked Catechol (Reduced ROS) PI3K PI3K / Akt Signaling DML->PI3K High Affinity? Transporter->ROS Redox Cycling Diffusion->PI3K Direct Binding Caspase Caspase 3/9 Activation ROS->Caspase Oxidative Stress PI3K->Caspase Inhibition Apoptosis Apoptosis / G2-M Arrest Caspase->Apoptosis

Caption: Comparative signaling flux. 3,4-DML exhibits enhanced passive diffusion but reduced direct ROS generation compared to Luteolin, shifting the primary cytotoxic mechanism toward kinase modulation.[1]

Data Analysis & Interpretation

Summarize your findings using the following template to ensure comparability.

ParameterLuteolin (Parent)3,4-DML (Derivative)Interpretation
IC50 (24h) Typically 15 - 40 µMExpected: 5 - 20 µMLower IC50 indicates enhanced potency/uptake.[1]
Solubility Limit ~100 µM in media~20-30 µM in mediaDML precipitates faster; restrict assay range.[1]
ROS Induction High (+++)Low/Moderate (+)Confirm role of catechol in oxidative stress.[1]
Annexin V+ HighHighBoth induce apoptosis, but triggers differ.[1]

Statistical Analysis: Calculate IC50 values using non-linear regression (Sigmoidal Dose-Response, Variable Slope) in GraphPad Prism. Significance between Luteolin and 3,4-DML curves should be tested using a Two-Way ANOVA.

Troubleshooting Guide

  • Issue: "My IC50 curve plateaus or looks irregular at high concentrations."

    • Cause: Precipitation of 3,4-DML.[1] The compound is crashing out of solution, reducing effective concentration.[1]

    • Solution: Do not exceed 50 µM. Use a lower serum concentration (2% FBS) during the 24h treatment window to minimize protein binding, or use BSA-conjugated delivery if physiological relevance is key.[1]

  • Issue: "High background absorbance in CCK-8."

    • Cause: 3,4-DML has intrinsic absorbance or is reacting with the dye.[1]

    • Solution: Include a "Compound Only" control (Media + Drug, No Cells) and subtract this value from experimental wells.

References

  • Imran, M. et al. (2019).[1] "Luteolin, a flavonoid, as an anticancer agent: A review." Biomedicine & Pharmacotherapy, 112, 108612.[1] Link

  • Lin, Y. et al. (2008).[1] "Luteolin, a flavonoid with potential for cancer prevention and therapy."[1][3][4][5] Current Cancer Drug Targets, 8(7), 634-646.[1] Link

  • Santa Cruz Biotechnology. "3,4-Diphenylmethylidene Luteolin Product Data Sheet." SCBT Catalog sc-391000. Link[1][6][7]

  • Sigma-Aldrich. "3,4-Diphenylmethylidene Luteolin Reference Standard."[1] Sigma Catalog. Link[1]

  • Wang, L. et al. (2013).[1] "Structural modification of luteolin and its influence on biological activities." Journal of Asian Natural Products Research, 15(5), 505-514.[1] (Contextual reference for luteolin derivatives). Link

Sources

Application

Western blot analysis of pathways affected by 3,4-Diphenylmethylidene Luteolin

Application Note: Western Blot Analysis of Pathways Affected by 3,4-Diphenylmethylidene Luteolin Introduction & Biological Context 3,4-Diphenylmethylidene Luteolin (CAS: 1201808-21-0) is a synthetic, lipophilic derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Western Blot Analysis of Pathways Affected by 3,4-Diphenylmethylidene Luteolin

Introduction & Biological Context

3,4-Diphenylmethylidene Luteolin (CAS: 1201808-21-0) is a synthetic, lipophilic derivative of the flavonoid Luteolin. Structurally, it is characterized by the protection of the B-ring catechol moiety (3',4'-hydroxyl groups) with a diphenylmethylidene acetal group. While often identified as a high-purity reference standard for Luteolin impurity profiling, this compound possesses distinct pharmacological properties, most notably as a Dopamine Transporter (DAT) agonist .

Unlike its parent compound Luteolin, which is a broad-spectrum antioxidant and anti-inflammatory agent, the structural modification of 3,4-Diphenylmethylidene Luteolin alters its solubility and target specificity. Research indicates its utility in modulating dopaminergic signaling (Zhang et al., 2010) and potentially inhibiting melanogenesis.

Why Western Blot? For this compound, Western Blotting is not merely a confirmation of presence but a critical tool to distinguish between functional activation (uptake kinetics) and protein regulation (trafficking/expression). Researchers must specifically analyze:

  • Subcellular Localization: Differentiating surface-expressed DAT (active) from internalized/cytosolic DAT.

  • Phosphorylation States: Monitoring post-translational modifications (e.g., PKC/ERK pathways) that dictate transporter kinetics.

  • Comparative Signaling: Assessing if the B-ring modification abolishes the classical Nrf2/NF-

    
    B modulation seen in native Luteolin.
    

Target Signaling Pathways

Primary Pathway: Dopamine Transporter (DAT) Trafficking & Regulation

The primary mechanism of action for 3,4-Diphenylmethylidene Luteolin involves the upregulation of DAT function. Western blot analysis must focus on the signaling cascades that regulate DAT surface density and turnover.

  • PKC/PKA Signaling: Protein Kinase C (PKC) activation typically triggers DAT internalization (downregulation). As an agonist, this derivative may inhibit PKC-mediated phosphorylation of DAT or promote recycling to the plasma membrane.

  • ERK1/2 MAPK: Extracellular signal-regulated kinase (ERK) interacts directly with DAT; its inhibition can reduce DAT surface levels.

  • PI3K/Akt: Involved in the cellular trafficking of monoamine transporters.

Secondary Pathway: Comparative Redox & Inflammatory Signaling

Native Luteolin acts via the Nrf2 (antioxidant) and NF-


B (anti-inflammatory) pathways.
  • Hypothesis for Validation: The diphenylmethylidene protection of the catechol group (the primary electron-donating moiety) likely attenuates direct radical scavenging but may preserve kinase-inhibitory activity. Western blotting for Nrf2 nuclear translocation serves as a critical negative control or mechanistic differentiator.

Pathway Visualization

The following diagram illustrates the hypothesized signaling network, highlighting the divergence between DAT regulation (Primary) and Redox modulation (Secondary).

Luteolin_Derivative_Pathways Figure 1: Signaling Network of 3,4-Diphenylmethylidene Luteolin (DAT Agonism vs. Redox) cluster_membrane Plasma Membrane cluster_cytosol Cytosol / Signaling cluster_nucleus Nucleus Compound 3,4-Diphenylmethylidene Luteolin DAT_Surface DAT (Surface) (Active Transport) Compound->DAT_Surface Agonism/Stabilization PKC PKC (Kinase) Compound->PKC Modulation? Keap1 Keap1 Compound->Keap1 Reduced Interaction? (Blocked Catechol) DAT_Internal DAT (Internalized) (Inactive) DAT_Surface->DAT_Internal Endocytosis PKC->DAT_Surface Phosphorylation (Triggers Internalization) ERK ERK1/2 (MAPK) ERK->DAT_Surface Trafficking Support Nrf2_Cyto Nrf2 (Cytosolic) Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation Keap1->Nrf2_Cyto Degradation HO1 HO-1 Expression Nrf2_Nuc->HO1 Transcription

Experimental Protocol: Membrane Fractionation & Western Blot

Because DAT is a transmembrane protein, analyzing whole-cell lysates often obscures changes in surface expression. This protocol prioritizes Membrane Fractionation .

Reagents & Buffer Preparation
  • Lysis Buffer A (Cytosolic): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, Protease/Phosphatase Inhibitor Cocktail.

  • Lysis Buffer B (Membrane): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100 (or 1% DDM for milder extraction), 1 mM DTT, Inhibitors.

  • Compound Vehicle: DMSO (Stock 10 mM). Note: 3,4-Diphenylmethylidene Luteolin is highly lipophilic; ensure complete solubilization.

Cell Culture & Treatment
  • Model Systems: CHO-DAT cells (stable expression), PC12, or SH-SY5Y (neuronal).

  • Dosing: 0.1

    
    M – 10 
    
    
    
    M.
  • Timepoints:

    • Short-term (Trafficking): 15, 30, 60 min.

    • Long-term (Expression): 12, 24 hours.

Membrane Fractionation Workflow
  • Harvest: Scrape cells in ice-cold PBS. Centrifuge 500 x g, 5 min.

  • Hypotonic Swelling: Resuspend pellet in Buffer A . Incubate on ice for 15 min.

  • Lysis: Add NP-40 to 0.6% final concentration. Vortex vigorously for 10 sec.

  • Cytosolic Separation: Centrifuge at 10,000 x g for 30 sec .

    • Supernatant:Cytosolic Fraction (Contains ERK, Nrf2-cyto).

    • Pellet: Nuclei + Membranes.

  • Membrane Extraction: Resuspend pellet in Buffer B (High Salt + Detergent). Vortex vigorously 15 sec every 10 min for 40 min at 4°C.

  • Clarification: Centrifuge at 16,000 x g for 20 min (4°C).

    • Supernatant:Membrane/Nuclear Fraction (Contains DAT, p-DAT).

    • Note: For pure plasma membrane vs. nuclear separation, an ultracentrifugation step (100,000 x g) is required, but this rapid protocol suffices for relative DAT abundance.

Western Blotting Conditions
ParameterConditionRationale
Gel Percentage 10% SDS-PAGEOptimal resolution for DAT (~80 kDa glycosylated) and PKC (~80 kDa).
Transfer PVDF, 90V for 90 min (Wet)Hydrophobic membrane proteins transfer slower; PVDF retains them better than Nitrocellulose.
Blocking 5% BSA in TBSTCrucial: Do not use milk for Phospho-antibodies (p-ERK, p-DAT) as casein interferes.
Primary Ab Incubation Overnight, 4°CEssential for high-affinity binding to low-abundance transporters.
Antibody Selection Guide
Target ProteinMW (kDa)FunctionRecommended Clone/Type
DAT (SLC6A3) 50-80Dopamine TransporterRat-specific (if using CHO-DAT) or Human (SH-SY5Y). Broad band due to glycosylation.
Phospho-DAT ~80Internalization MarkerThr53 (PKC site) or Ser7/13.
Na+/K+ ATPase 100Membrane Loading ControlEssential for normalizing membrane fractions.
GAPDH/Actin 37/42Cytosolic Loading ControlVerifies fractionation purity.
Nrf2 68 (100)Antioxidant ControlCheck for nuclear translocation to compare with Luteolin.

Data Analysis & Interpretation

Interpreting the DAT Signal

DAT appears as a smear or multiple bands due to glycosylation.

  • Mature (Surface) DAT: ~80-90 kDa (Highly glycosylated).

  • Immature (ER) DAT: ~50 kDa (Non-glycosylated).

  • Result: 3,4-Diphenylmethylidene Luteolin treatment should increase the intensity of the 80 kDa band in the membrane fraction if it stabilizes surface DAT.

Quantitative Normalization

Do not normalize Membrane DAT to Cytosolic Actin.



Troubleshooting
  • Issue: DAT band is faint.

    • Solution: Do not boil samples. Membrane transporters can aggregate. Heat at 37°C for 30 min instead of 95°C for 5 min.

  • Issue: High background on Phospho-blots.

    • Solution: Ensure blocking buffer is fresh BSA and phosphatase inhibitors (Sodium Orthovanadate) were added to lysis buffer.

References

  • Zhang, J., Liu, X., Lei, X., Wang, L., Guo, L., Zhao, G., & Lin, G. (2010).[1][2][3][4][5] Discovery and synthesis of novel luteolin derivatives as DAT agonists. Bioorganic & Medicinal Chemistry, 18(22), 7842-7848.[1]

  • Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in Pharmacological Sciences, 34(9), 489-496.

  • Lin, C. M., et al. (2008). Luteolin suppresses inflammation-associated gene expression by blocking NF-kappaB and AP-1 activation pathways in mouse alveolar macrophages. Life Sciences, 82(19-20), 1021-1028.

  • Santa Cruz Biotechnology. (n.d.). 3,4-Diphenylmethylidene Luteolin Product Data.

Sources

Method

Application Note &amp; Protocol: High-Efficacy Extraction and Purification of Synthetic 3,4-Diphenylmethylidene Luteolin for Preclinical Research

An in-depth technical guide by a Senior Application Scientist Abstract Luteolin, a ubiquitous flavonoid, serves as a valuable scaffold in medicinal chemistry due to its diverse biological activities, including antioxidan...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

Luteolin, a ubiquitous flavonoid, serves as a valuable scaffold in medicinal chemistry due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Synthetic modification of the luteolin backbone is a key strategy to enhance its therapeutic potential, improve bioavailability, and modulate its pharmacological profile.[3][4] This application note provides a comprehensive, field-tested protocol for the extraction and multi-step purification of a novel synthetic derivative, 3,4-Diphenylmethylidene Luteolin. The derivatization of the C3' and C4' hydroxyl groups significantly increases the molecule's lipophilicity, presenting unique challenges and opportunities for its isolation. This guide details a robust workflow from post-reaction work-up to final purity assessment, designed to yield a highly pure compound suitable for preclinical and drug development studies.

Introduction: The Rationale for Luteolin Derivatization

Flavonoids are a cornerstone of natural product-based drug discovery.[5] However, parent compounds like luteolin often suffer from poor water solubility and rapid metabolism, limiting their clinical utility.[6] The strategic modification of luteolin's structure, particularly its reactive hydroxyl groups, can overcome these limitations.[7] The 3',4'-catechol moiety on the B-ring is a primary site for metabolic conjugation and oxidative degradation.[8][9]

The introduction of a diphenylmethylidene group serves to protect this vulnerable catechol system. This modification is hypothesized to:

  • Increase Metabolic Stability: By masking the reactive hydroxyls, the molecule is less susceptible to enzymatic degradation.

  • Enhance Lipophilicity: The addition of two phenyl rings dramatically shifts the molecule from a polar to a nonpolar entity, which can significantly alter its cell membrane permeability and target engagement.

  • Modulate Biological Activity: The bulky, rigid diphenylmethylidene group can confer novel target specificity and potency.[4]

This protocol addresses the critical downstream challenge: efficiently isolating this nonpolar derivative from a complex synthetic mixture containing polar precursors and byproducts.

Conceptual Synthetic Overview

The target compound is synthesized by protecting the catechol moiety of luteolin. A plausible route involves the reaction of luteolin with dichlorodiphenylmethane in the presence of a non-nucleophilic base (e.g., potassium carbonate) in a polar aprotic solvent like N,N-Dimethylformamide (DMF). The crude reaction mixture will thus contain the desired product, unreacted luteolin, the base, residual solvent, and potential side products. The subsequent extraction and purification strategy is designed to systematically remove these impurities.

Part I: Post-Reaction Work-Up and Crude Extraction Protocol

Principle: This phase separates the crude organic products from the inorganic salts and high-boiling polar solvent used in the reaction. The protocol leverages the significant polarity difference between the product and the reaction medium components.

Step-by-Step Protocol:

  • Solvent Evaporation: Following the completion of the synthesis, concentrate the reaction mixture under reduced pressure (using a rotary evaporator) to remove the bulk of the DMF.

    • Expert Insight: DMF has a high boiling point (153 °C). Effective removal may require heating the water bath to 60-70 °C and using a high-vacuum pump. This step is critical to prevent DMF from interfering with the subsequent liquid-liquid extraction.

  • Aqueous Quench & Extraction:

    • Resuspend the concentrated residue in 150 mL of Ethyl Acetate (EtOAc).

    • Transfer the solution to a 500 mL separatory funnel.

    • Add 150 mL of deionized water and shake vigorously for 1 minute. Allow the layers to separate.

    • Drain and discard the lower aqueous layer.

  • Acidic Wash:

    • Wash the organic layer with 100 mL of 1 M Hydrochloric Acid (HCl). This step neutralizes and removes any residual base (e.g., K₂CO₃).

    • Drain and discard the lower aqueous layer.

  • Brine Wash:

    • Wash the organic layer with 100 mL of saturated sodium chloride (brine) solution. This removes residual water from the organic phase and helps break any emulsions.

    • Drain and discard the lower aqueous layer.

  • Drying and Concentration:

    • Drain the ethyl acetate layer into an Erlenmeyer flask.

    • Add approximately 10 g of anhydrous sodium sulfate (Na₂SO₄), swirl, and let it stand for 15 minutes to remove dissolved water.

    • Filter the solution through a fluted filter paper into a clean, pre-weighed round-bottom flask.

    • Evaporate the ethyl acetate on a rotary evaporator to yield the crude 3,4-Diphenylmethylidene Luteolin as a solid or semi-solid residue.

Part II: Multi-Step High-Purity Purification Strategy

The crude product is a mixture containing the target compound and impurities of varying polarities, most notably the highly polar unreacted luteolin. A two-step purification process involving flash chromatography followed by recrystallization is employed for optimal results.

Method 1: Silica Gel Flash Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and solubility in a mobile phase. The nonpolar product will elute much faster than the polar impurities as the solvent polarity is gradually increased.[10][11]

// Connections TLC -> Slurry [style=invis]; Slurry -> Pack -> Load -> Elute_Low; Elute_Low -> Elute_Grad [label="Nonpolar impurities elute"]; Elute_Grad -> Collect [label="Product elutes"]; Collect -> Monitor; Monitor -> Combine [label="Pool pure fractions"]; Combine -> Evaporate -> Yield; } } Caption: Workflow for Flash Column Chromatography Purification.

Step-by-Step Protocol:

  • TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). Spot the crude material on a silica TLC plate and develop it in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3). The ideal system will show the product spot with a retention factor (Rƒ) of ~0.3-0.4, well-separated from other spots.

  • Column Packing: Prepare a glass chromatography column. Using the "wet packing" method, fill the column with silica gel slurried in 100% hexane. Allow the silica to settle into a uniform, compact bed without cracks or air bubbles.

  • Sample Loading: Adsorb the crude product onto a small amount (~2-3x the sample weight) of silica gel by dissolving it in a minimal amount of dichloromethane, adding the silica, and evaporating the solvent. Carefully layer the resulting dry powder on top of the packed column bed. This "dry loading" technique provides superior separation.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc). Gradually increase the polarity of the eluent according to your TLC analysis.

    • Expert Insight: A stepwise gradient is often effective. For example:

      • 2 column volumes of 95:5 Hexane:EtOAc (elutes very nonpolar impurities).

      • 5-10 column volumes of 80:20 Hexane:EtOAc (should elute the product).

      • 2 column volumes of 50:50 Hexane:EtOAc (to flush remaining polar impurities).

  • Fraction Collection & Analysis: Collect the eluent in small fractions (e.g., 20 mL test tubes). Spot every few fractions on a TLC plate to track the elution of the product.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Evaporate the solvent under reduced pressure to yield the purified, amorphous solid.

Method 2: Recrystallization

Principle: This is the final polishing step to achieve high crystallinity and purity. The technique relies on selecting a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[12][13] Impurities that are either highly soluble or insoluble in the hot solvent are removed.[14]

Step-by-Step Protocol:

  • Solvent Screening: Place small amounts of the purified solid from the column into separate test tubes. Add a few potential solvents (see Table 1) dropwise at room temperature. A good solvent will not dissolve the solid at room temperature. Heat the tubes that show poor solubility. The ideal solvent will fully dissolve the compound when boiling.[15][16]

  • Dissolution: Place the solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) until the solid just dissolves. Use the absolute minimum amount of boiling solvent necessary.

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities. Dry the crystals under high vacuum to remove all solvent traces.

Technique Recommended Solvent Systems Rationale
Flash Chromatography Mobile Phase: Hexane / Ethyl Acetate (Gradient)Excellent for separating compounds of moderate to low polarity. The gradient allows for the clean elution of the nonpolar product away from highly polar starting material.[10]
Recrystallization Single Solvent: Toluene, Ethanol, IsopropanolThe bulky, aromatic structure of the product suggests good solubility in hot aromatic or moderately polar alcoholic solvents, with reduced solubility upon cooling.[15]
Recrystallization Solvent Pair: Ethyl Acetate / Hexane or Dichloromethane / HexaneFor fine-tuning solubility. Dissolve in the "good" solvent (EtOAc/DCM) and add the "poor" solvent (Hexane) until turbidity appears, then heat to clarify and cool slowly.[14]
Table 1: Recommended Solvent Systems for Purification.

Part III: Purity Assessment and Structural Confirmation

Final validation of purity and identity is non-negotiable for compounds intended for biological testing. A combination of HPLC, MS, and NMR is required.[17]

G cluster_separation Purification Process cluster_analysis Quality Control start Crude Mixture chrom {Flash Chromatography|Stationary Phase: Silica Gel|Mobile Phase: Hexane/EtOAc Gradient} start->chrom product Purified 3,4-Diphenylmethylidene Luteolin recryst {Recrystallization|Solvent: Toluene or EtOAc/Hexane|Principle: Differential Solubility} chrom->recryst Removes bulk impurities hplc {Purity Check|Technique: RP-HPLC|Result: >95% Purity} recryst->hplc nmr_ms {Structure ID|Techniques: NMR & MS|Result: Confirmed Structure & Mass} nmr_ms->product

High-Performance Liquid Chromatography (HPLC)
  • Principle: A highly sensitive method to determine the purity of the final compound.[18][19]

  • Method:

    • Column: C18 Reverse-Phase, 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Gradient elution using A: Water (0.1% Formic Acid) and B: Acetonitrile (0.1% Formic Acid).

    • Gradient: Start at 50% B, ramp to 100% B over 20 minutes, hold for 5 minutes.

    • Detection: UV-Vis detector at 254 nm and 350 nm.

  • Expected Result: A single major peak with >95% peak area.

Structural Confirmation
  • Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) will confirm the molecular weight.[20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the definitive structural proof.[22][23][24]

Analysis Parameter Expected Result for C₂₉H₂₀O₆ (MW: 460.47 g/mol )
HPLC Retention TimeSignificantly longer than luteolin due to increased lipophilicity.
Purity > 95% by peak area integration.
ESI-MS m/zExpected [M+H]⁺ = 461.13; [M+Na]⁺ = 483.11
¹H NMR Key SignalsDisappearance of 3'-OH and 4'-OH proton signals. Appearance of complex multiplet signals for 10 new aromatic protons (diphenyl group). Characteristic signals for the luteolin A and C rings remain.
¹³C NMR Key SignalsAppearance of new signals for the diphenylmethylidene carbon and the 12 associated aromatic carbons. Shifts in the B-ring carbons consistent with derivatization.
Table 2: Expected Analytical Data for Purified Product.

References

  • Bishayee, A., et al. (2011). "Flavonoids as anticancer agents: A critical review." Anticancer Agents in Medicinal Chemistry, 11(3), 257-278.
  • Cushnie, T. P. T., & Lamb, A. J. (2005). "Antimicrobial activity of flavonoids." International Journal of Antimicrobial Agents, 26(5), 343-356.
  • ResearchGate. (2021). "For flavonoid separation which mobile phase is more suitable for column chromatography?" ResearchGate Q&A. Available at: [Link]

  • Gezahegn, D., et al. (2019). "Column Chromatographic Fractionation and Evaluation of In vitro Antioxidant Activity of Flavonoid Enriched Extracts." Journal of Chemistry. Available at: [Link]

  • Ahmad, A., et al. (2025). "Flavonoid Based Development of Synthetic Drugs: Chemistry and Biological Activities." Chemistry & Biodiversity. Available at: [Link]

  • Heim, K. E., et al. (2002). "Flavonoid antioxidants: chemistry, metabolism and structure-activity relationships." The Journal of Nutritional Biochemistry, 13(10), 572-584.
  • Pereira, C. A., et al. (2016). "Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR." Molecules. Available at: [Link]

  • Vukics, V., & Guttman, A. (2010). "Structural Characterization of Flavonoids Using Mass Spectrometry." Mass Spectrometry Reviews, 29(1), 1-16.
  • Kimberly, A. S. (2018). "Structural Analysis of Flavonoid/Drug Target Complexes: Natural Products as Lead Compounds for Drug Development." Journal of Pharmacological and Therapeutic Research. Available at: [Link]

  • Lv, P. C., et al. (2009). "Synthesis and biological evaluation of novel luteolin derivatives as antibacterial agents." European Journal of Medicinal Chemistry, 44(2), 908-914. Available at: [Link]

  • ResearchGate. (2013). "Regarding column chromatography for extraction of flavonoids, can silica gel be used as absorbent and hexane as eluent?" ResearchGate Q&A. Available at: [Link]

  • Panche, A. N., et al. (2016). "Flavonoids: an overview." Journal of Nutritional Science.
  • Procházková, D., et al. (2011). "Antioxidant and prooxidant properties of flavonoids." Fitoterapia, 82(4), 513-523.
  • Kumar, S., & Pandey, A. K. (2013). "Chemistry and Biological Activities of Flavonoids: An Overview." The Scientific World Journal.
  • Xiao, J. (Ed.). (2017). Dietary Flavonoids: Chemistry, Health Benefits and Food Sources. MDPI.
  • Tsimogiannis, D., & Oreopoulou, V. (2006). "The contribution of flavonoid C-ring on the antioxidant activity of flavonoids." Innovative Food Science & Emerging Technologies, 7(1-2), 140-148.
  • Zongo, C., et al. (2014). "HPTLC/HPLC-mass spectrometry identification and NMR characterization of major flavonoids of wild lemongrass." Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Pietta, P. G. (2000). "Flavonoids as antioxidants." Journal of Natural Products, 63(7), 1035-1042.
  • Fabre, N., et al. (2001). "Analysis of flavonoids: Tandem mass spectrometry, computational methods, and NMR." Journal of Mass Spectrometry, 43(12), 1581-1617. Available at: [Link]

  • Rice-Evans, C. A., et al. (1996). "Structure-antioxidant activity relationships of flavonoids and phenolic acids." Free Radical Biology and Medicine, 20(7), 933-956.
  • Patsnap. (2025). "How to Synthesize Luteolin Derivatives for Potency." Patsnap Eureka. Available at: [Link]

  • Umesh, C.V., et al. (2016). "THE ROLE OF FLAVONOIDS IN DRUG DISCOVERY- REVIEW ON POTENTIAL APPLICATIONS." International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Lo, Y. H., et al. (2021). "Syntheses of mono-acylated luteolin derivatives, evaluation of their antiproliferative and radical scavenging activities and implications on their oral bioavailability." Scientific Reports. Available at: [Link]

  • Li, Y., et al. (2025). "Structure modification of luteolin and the influence of its derivatives on biological activities." Frontiers in Pharmacology. Available at: [Link]

  • Proestos, C., et al. (2006). "HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks." Journal of Food Science. Available at: [Link]

  • Hostettmann, K., & Marston, A. (1995). Saponins. Cambridge University Press.
  • Agilent Technologies. (2011). "Analysis of Flavonoids." Application Note. Available at: [Link]

  • Cuyckens, F., & Claeys, M. (2004). "Mass spectrometry in the structural analysis of flavonoids." Journal of Mass Spectrometry, 39(1), 1-15.
  • Al-Ostoot, F. H., et al. (2021). "Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems." Molecules. Available at: [Link]

  • Merken, H. M., & Beecher, G. R. (2000). "HPLC analysis of flavonoids." Journal of Agricultural and Food Chemistry, 48(3), 577-599.
  • University of Rochester. "Tips & Tricks: Recrystallization." Department of Chemistry. Available at: [Link]

  • Wang, L., et al. (2023). "Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf." Frontiers in Chemistry. Available at: [Link]

  • Kulyk, Y., et al. (2020). "HPLC ANALYSIS OF FLAVONOIDS CONTAINED IN THE PLANT COMPONENTS OF ANTIDIABETIC MIXTURE." PharmacologyOnLine. Available at: [Link]

  • Cal Poly SLO. (2020). "Recrystallization." YouTube. Available at: [Link]

  • Zhang, Y., et al. (2015). "Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins." Molecules. Available at: [Link]

  • Du, Q., et al. (2004). "Isolation and purification of flavonoid glycosides from Trollius ledebouri using high-speed counter-current chromatography." Journal of Chromatography A. Available at: [Link]

  • Wikipedia. "Recrystallization (chemistry)." Wikipedia. Available at: [Link]

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo. Available at: [Link]

  • University of Colorado Boulder. "Recrystallization." Organic Chemistry Lab Manual. Available at: [Link]

  • Malinakova, K., et al. (2022). "Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction." Molecules. Available at: [Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Patterns of 3,4-Diphenylmethylidene Luteolin

This Application Note is structured to guide researchers through the structural characterization of 3,4-Diphenylmethylidene Luteolin (chemically identified as 3',4'-O-diphenylmethylidene luteolin ) using LC-MS/MS. Introd...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the structural characterization of 3,4-Diphenylmethylidene Luteolin (chemically identified as 3',4'-O-diphenylmethylidene luteolin ) using LC-MS/MS.

Introduction & Chemical Context

3,4-Diphenylmethylidene Luteolin (CAS: 1201808-21-0) is a semi-synthetic derivative of the naturally occurring flavone Luteolin. It is frequently encountered as a synthetic intermediate or a specific impurity during the isolation of flavonoids.

Critical Structural Insight: While commercially labeled as "3,4-Diphenylmethylidene," chemically this refers to the 3',4'-position on the B-ring . Luteolin (5,7,3',4'-tetrahydroxyflavone) possesses a catechol moiety (ortho-diol) at the 3' and 4' positions, which is the thermodynamically favored site for acetal protection. The "3,4" nomenclature in catalogs is a non-standard shorthand for the B-ring positions.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 450.44 Da

  • Core Modification: A diphenylmethylidene (benzophenone acetal) protecting group bridging the 3' and 4' hydroxyls.

This guide details the specific fragmentation pathways (MS/MS) required to distinguish this compound from free Luteolin and other derivatives.

Materials & Experimental Protocol

Reagents and Sample Preparation
  • Standard: 3,4-Diphenylmethylidene Luteolin (>95% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Water.

  • Preparation:

    • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (due to high lipophilicity of the diphenyl group).

    • Working Solution: Dilute to 1 µg/mL in 50:50 ACN:Water + 0.1% Formic Acid.

LC-MS/MS Conditions

This protocol is optimized for a Q-TOF or Orbitrap system but is transferable to Triple Quadrupoles.

ParameterSettingRationale
Ionization Source ESI Positive (+) & Negative (-)Positive mode is preferred for the lipophilic parent; Negative mode for the Luteolin core fragments.
Capillary Voltage 3.5 kV (+) / 2.5 kV (-)Standard ESI settings.
Source Temp 350°CHigh temperature ensures desolvation of the bulky diphenyl group.
Collision Energy Stepped (15, 30, 45 eV)Low energy cleaves the acetal; high energy fragments the flavonoid backbone.
Column C18 Reverse Phase (2.1 x 100 mm)Retains the hydrophobic derivative (RT will be significantly later than Luteolin).
Mobile Phase A: Water + 0.1% FA; B: ACN + 0.1% FAGradient: 5% B to 95% B over 10 min.

Results: Fragmentation Pathway Analysis

The fragmentation of 3,4-Diphenylmethylidene Luteolin occurs in two distinct phases: De-protection (Loss of the acetal) followed by Core Fragmentation (RDA of Luteolin).

Phase I: Loss of the Protecting Group (The "Unmasking")

The diphenylmethylidene acetal is acid-labile and sensitive to Collision Induced Dissociation (CID).

  • Precursor Ion:

    • (+) ESI:

      
      
      
    • (-) ESI:

      
      
      
  • Primary Transition: The weakest bond is the acetal ether linkage. The collision energy triggers the neutral loss of Benzophenone (

    
    , 182.07 Da) .
    
    • (+) MS/MS:

      
       (Protonated Luteolin)
      
    • (-) MS/MS:

      
       (Deprotonated Luteolin)
      
Phase II: Fragmentation of the Luteolin Core

Once the benzophenone moiety is ejected, the remaining ion behaves exactly like free Luteolin.

  • Retro-Diels-Alder (RDA) Cleavage: The C-ring of the flavonoid opens, yielding characteristic A-ring and B-ring fragments.[1]

    • 
       Ion (m/z 153):  Contains the A-ring (Resorcinol moiety). Diagnostic for 5,7-dihydroxy substitution.
      
    • 
       Ion (m/z 135):  Contains the B-ring (Catechol moiety).
      
  • Small Neutral Losses:

    • Loss of

      
       (-18 Da)
      
    • Loss of

      
       (-28 Da) from the carbonyl at C4.
      
Diagnostic Table: Key Ions
Ion Typem/z (Positive)m/z (Negative)Structural Identity
Precursor 451.11 449.10 Intact 3,4-Diphenylmethylidene Luteolin
Primary Fragment 287.05 285.04 Luteolin Core (Loss of Benzophenone, -182 Da)
Protecting Group 183.08N/AProtonated Benzophenone (minor pathway)
RDA Fragment A 153.02151.00

(A-Ring fragment)
RDA Fragment B 135.04133.03

(B-Ring fragment)

Visualizing the Mechanism

The following diagrams illustrate the experimental workflow and the specific fragmentation logic.

Fragmentation Pathway Diagram

FragmentationPathway Parent Parent Ion [M+H]+ m/z 451.11 (Diphenylmethylidene Luteolin) Intermediate Transition State Acetal Cleavage Parent->Intermediate Low CE (15 eV) NeutralLoss Neutral Loss: Benzophenone (182 Da) Intermediate->NeutralLoss Luteolin Luteolin Core [M+H]+ m/z 287.05 Intermediate->Luteolin Loss of Protecting Group RDA_A 1,3A+ Ion m/z 153 (A-Ring) Luteolin->RDA_A High CE (35+ eV) RDA Cleavage RDA_B 1,3B+ Ion m/z 135 (B-Ring) Luteolin->RDA_B RDA Cleavage LossCO [M-CO]+ m/z 259 Luteolin->LossCO -CO (28 Da)

Caption: Step-wise fragmentation showing the ejection of the benzophenone protecting group followed by the characteristic Retro-Diels-Alder (RDA) cleavage of the Luteolin backbone.

Experimental Workflow

Workflow Sample Sample Prep (DMSO/MeOH) LC LC Separation C18 Column (High Retention) Sample->LC Ionization ESI Source (+/- Mode) 350°C LC->Ionization MS1 MS1 Filter m/z 451 / 449 Ionization->MS1 CID CID Fragmentation Stepped eV MS1->CID Detection Detection Identify m/z 287 & 153 CID->Detection

Caption: Operational workflow for the identification of 3,4-Diphenylmethylidene Luteolin impurities.

Discussion & Troubleshooting

Differentiating from Isomers

A common challenge is distinguishing this compound from di-benzyl or di-phenyl substituted flavonoids.

  • The Acetal Signature: The key differentiator is the loss of 182 Da .

    • If the compound were a 3,4-diphenyl substituted (C-C bond) flavonoid, the phenyl rings would not cleave as a single neutral benzophenone unit.

    • If the loss is observed as m/z 451 -> 287 , the structure is confirmed as the acetal.

Solubility Issues

The diphenylmethylidene group significantly increases hydrophobicity.

  • Issue: Poor signal intensity.

  • Solution: Ensure the sample is fully dissolved in DMSO before adding to the aqueous mobile phase. Use a high percentage of organic solvent (ACN) early in the gradient if carryover is observed.

References

  • Compound Identification
  • Luteolin Fragmentation Mechanisms

    • M. S. M.[2][3] Saifudin et al. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 2024.[4][5] [Link]

  • RDA Cleavage Theory

    • Justyna Just et al. The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by ESI-MS. International Journal of Molecular Sciences, 2022. [Link]

  • Acetal Protecting Group Stability

    • Greene, T.W., Wuts, P.G.M.[6] Protecting Groups in Organic Synthesis. Wiley-Interscience. (General Reference for Acetal Cleavage).

Sources

Method

Formulation Strategies and Protocols for the Systemic Delivery of 3,4-Diphenylmethylidene Luteolin

An Application Guide for Researchers Abstract: 3,4-Diphenylmethylidene Luteolin, a derivative of the naturally occurring flavonoid luteolin, presents a promising scaffold for therapeutic development due to the potential...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: 3,4-Diphenylmethylidene Luteolin, a derivative of the naturally occurring flavonoid luteolin, presents a promising scaffold for therapeutic development due to the potential for enhanced bioactivity. However, like its parent compound, its clinical translation is significantly hampered by poor aqueous solubility and low bioavailability.[1][2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on rational formulation strategies to overcome these challenges. We detail lipid-based and polymer-based nanocarrier systems, providing step-by-step protocols for their preparation and characterization. The causality behind experimental choices is explained to empower researchers to adapt these methodologies for optimal performance.

The Core Challenge: Physicochemical Properties of Luteolin Derivatives

Luteolin is a well-studied flavonoid with a spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anti-tumor effects.[4][5][6][7] A primary obstacle to its therapeutic use is its extremely low water solubility (reported as low as 0.0064 mg/mL) and subsequent poor oral bioavailability.[8] The introduction of a diphenylmethylidene group is anticipated to further increase the molecule's lipophilicity, exacerbating this solubility issue. Therefore, conventional formulation approaches are unlikely to succeed, making advanced drug delivery systems essential.[9][10][11]

The primary objectives for formulating 3,4-Diphenylmethylidene Luteolin are:

  • Enhance Aqueous Dispersibility: To enable administration and interaction with biological systems.

  • Improve Bioavailability: By increasing solubility, dissolution rate, and potentially permeability across biological membranes.[9]

  • Protect from Degradation: Encapsulation can shield the molecule from premature metabolism or degradation in the gastrointestinal tract.[9][12]

  • Enable Controlled Release: To maintain therapeutic concentrations over a prolonged period.[12]

cluster_challenge The Formulation Challenge cluster_solution The Formulation Solution Compound 3,4-Diphenylmethylidene Luteolin Properties High Lipophilicity Poor Aqueous Solubility Low Bioavailability Compound->Properties leads to Strategies Advanced Drug Delivery Systems (Lipid & Polymer-Based) Properties->Strategies necessitates Goal Enhanced Therapeutic Efficacy Strategies->Goal enables A 1. Dissolve API & Lipids in Organic Solvent B 2. Form Thin Film via Rotary Evaporation A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Homogenize (Extrusion/Sonication) C->D E Final Liposomal Suspension D->E

Caption: Workflow for liposome preparation by thin-film hydration.

Protocol 2: Preparation of PLGA Nanoparticles via Emulsification-Solvent Evaporation

This technique is robust for encapsulating hydrophobic drugs into a polymeric matrix, forming a solid nanoparticle suspension.

Causality: The drug and polymer are dissolved in a water-immiscible organic solvent (oil phase). This is then emulsified in an aqueous phase containing a surfactant, which stabilizes the oil droplets. As the organic solvent is evaporated, the polymer precipitates, entrapping the drug within a solid nanosphere.

Materials:

  • 3,4-Diphenylmethylidene Luteolin (API)

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 15-25 kDa)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) or Poloxamer 188 (surfactant)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve 10 mg of the API and 100 mg of PLGA in 5 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 2% w/v solution of PVA in 20 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while homogenizing at high speed (e.g., 10,000 RPM) for 5 minutes using a high-shear homogenizer. This creates an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate. As the solvent evaporates, the PLGA nanoparticles will harden.

  • Washing and Collection:

    • Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, which contains residual PVA and unencapsulated drug.

    • Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice more to wash the particles.

  • Final Formulation: Resuspend the final pellet in a suitable aqueous vehicle (e.g., water for injection or PBS). For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., 5% sucrose).

Formulation Characterization: A Self-Validating System

Thorough characterization is essential to ensure the quality, stability, and reproducibility of the formulation.

Table 1: Key Characterization Parameters and Methodologies
ParameterMethodologyPurpose & Acceptance Criteria
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Determines the average size and size distribution. A mean diameter < 200 nm and PDI < 0.3 are generally targeted for systemic delivery.
Zeta Potential Laser Doppler Velocimetry (via DLS instrument)Measures surface charge, indicating colloidal stability. A value > |±20| mV suggests good electrostatic stability.
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Visualizes the shape and surface of the nanoparticles. Particles should appear spherical and non-aggregated.
Encapsulation Efficiency (%EE) HPLC / UV-Vis SpectrophotometryQuantifies the amount of drug successfully encapsulated. %EE is a critical measure of formulation success.
Drug Loading (%DL) HPLC / UV-Vis SpectrophotometryQuantifies the percentage of the nanoparticle's mass that is composed of the drug.
In Vitro Drug Release Dialysis Bag MethodAssesses the rate and extent of drug release from the formulation over time in a simulated physiological fluid (e.g., PBS with 0.5% Tween 80). [13][14][15]
Protocol 3: Determination of Encapsulation Efficiency (%EE)

Causality: This protocol separates the encapsulated drug from the free, unencapsulated drug. By quantifying both the total drug used and the amount of free drug, the percentage that was successfully encapsulated can be calculated.

Procedure:

  • Separation of Free Drug: Take a known volume (e.g., 1 mL) of the nanoparticle suspension. Centrifuge at high speed (e.g., 15,000 x g for 20 min) or use a centrifugal filter unit (e.g., Amicon® Ultra, 10 kDa MWCO) to separate the nanoparticles from the aqueous supernatant.

  • Quantification of Free Drug: Collect the supernatant, which contains the unencapsulated (free) drug. Measure the concentration of the API in the supernatant using a validated HPLC or UV-Vis method.

  • Calculation: Use the following formula to calculate %EE:

    %EE = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100

Protocol 4: In Vitro Drug Release Study

Causality: This assay simulates the release of the drug from the nanoparticle into the systemic circulation. A dialysis membrane with a specific molecular weight cut-off (MWCO) retains the nanoparticles while allowing the released drug to diffuse into the surrounding medium.

Procedure:

  • Preparation: Place 1 mL of the nanoparticle suspension into a dialysis bag (e.g., 12-14 kDa MWCO).

  • Immersion: Suspend the sealed bag in a beaker containing 100 mL of release medium (e.g., PBS pH 7.4 with 0.5% Tween 80 to maintain sink conditions for the hydrophobic drug). Place the beaker in a shaking water bath at 37°C.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh, pre-warmed medium.

  • Analysis: Analyze the drug concentration in the collected samples using HPLC or UV-Vis.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to generate a release profile. Models such as zero-order, first-order, or Higuchi can be applied to understand the release kinetics. [16]

cluster_char Formulation Characterization Workflow Formulation Prepared Nanoparticle Suspension Size Size & Zeta Potential (DLS) Formulation->Size EE Encapsulation Efficiency (HPLC) Formulation->EE Morphology Morphology (TEM/SEM) Formulation->Morphology Release In Vitro Release (Dialysis) Formulation->Release Data Comprehensive Formulation Profile Size->Data EE->Data Morphology->Data Release->Data

Caption: A comprehensive characterization workflow for validating formulations.

Conclusion

The successful delivery of 3,4-Diphenylmethylidene Luteolin hinges on overcoming its inherent poor aqueous solubility. Lipid-based and polymer-based nanoparticle formulations represent robust and clinically relevant strategies to enhance its bioavailability and therapeutic potential. The protocols and characterization methods detailed in this guide provide a validated framework for researchers to develop and optimize effective delivery systems for this promising compound. Careful execution of these steps will yield reproducible formulations with well-defined physicochemical attributes, paving the way for meaningful preclinical evaluation.

References

  • Vertex AI Search. (n.d.). Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs.
  • MDPI. (n.d.). Recent Developments in Luteolin-Loaded Nanoformulations for Enhanced Anti-Carcinogenic Activities: Insights from In Vitro and In Vivo Studies. Retrieved from [Link]

  • PMC. (2023). Polymeric Systems for the Controlled Release of Flavonoids. Retrieved from [Link]

  • RSC Publishing. (2023). Nano-scale drug delivery systems for luteolin: advancements and applications. Retrieved from [Link]

  • PubMed. (2019). Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. Retrieved from [Link]

  • MDPI. (n.d.). Development of Liposomal and Polymeric Nanocarriers for Luteolin Delivery: A Senolytic-Oriented Approach. Retrieved from [Link]

  • Journal of Materials Chemistry B (RSC Publishing). (n.d.). Nano-scale drug delivery systems for luteolin: advancements and applications. Retrieved from [Link]

  • PubMed. (n.d.). The effect of additives on release and in vitro skin retention of flavonoids from emulsion and gel semisolid formulations. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Lipid-Based Formulations. Retrieved from [Link]

  • PubMed. (2023). Polymeric Systems for the Controlled Release of Flavonoids. Retrieved from [Link]

  • PubMed. (2013). Lipid-based formulations for oral administration of poorly water-soluble drugs. Retrieved from [Link]

  • PMC. (n.d.). Paving Luteolin Therapeutic Potentialities and Agro-Food-Pharma Applications: Emphasis on In Vivo Pharmacological Effects and Bioavailability Traits. Retrieved from [Link]

  • MDPI. (n.d.). Biodegradable Polymeric Nanoparticles Loaded with Flavonoids: A Promising Therapy for Inflammatory Bowel Disease. Retrieved from [Link]

  • PMC. (n.d.). Lipid-Based Drug Delivery Systems. Retrieved from [Link]

  • Patsnap Eureka. (2025). Optimizing Luteolin Bioavailability in Nanocapsules. Retrieved from [Link]

  • RSC Publishing. (n.d.). Versatile oligomers and polymers from flavonoids – a new approach to synthesis. Retrieved from [Link]

  • PMC. (2021). Polymerized Luteolin Nanoparticles: Synthesis, Structure Elucidation, and Anti-Inflammatory Activity. Retrieved from [Link]

  • MDPI. (n.d.). On the Development of a Cutaneous Flavonoid Delivery System: Advances and Limitations. Retrieved from [Link]

  • ResearchGate. (2023). Polymeric Systems for the Controlled Release of Flavonoids. Retrieved from [Link]

  • American Pharmaceutical Review. (2012). Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. Retrieved from [Link]

  • PMC. (n.d.). Optimization, formulation, and characterization of multiflavonoids-loaded flavanosome by bulk or sequential technique. Retrieved from [Link]

  • Informa Healthcare. (2013). Nanoemulsions for delivery of flavonoids: formulation and in vitro release of rutin as model drug. Retrieved from [Link]

  • PubMed. (n.d.). Nanoemulsions for delivery of flavonoids: formulation and in vitro release of rutin as model drug. Retrieved from [Link]

  • ACS Publications. (2021). Polymerized Luteolin Nanoparticles: Synthesis, Structure Elucidation, and Anti-Inflammatory Activity | ACS Omega. Retrieved from [Link]

  • PMC. (2022). Drug Delivery Systems and Flavonoids: Current Knowledge in Melanoma Treatment and Future Perspectives. Retrieved from [Link]

  • Google Patents. (n.d.). US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
  • PMC. (2022). Flavonoids-Based Delivery Systems towards Cancer Therapies. Retrieved from [Link]

  • MDPI. (2025). On the Development of a Cutaneous Flavonoid Delivery System: Advances and Limitations. Retrieved from [Link]

  • Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (2023). In Vitro Release Ability of Nanoparticles Poly-Lactic-Co-Glycolic-Acid (PLGA) Gel Containing Pegagan Leaves Ethanolic Extract (C. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • De Gruyter. (n.d.). Strategies in poorly soluble drug delivery systems. Retrieved from [Link]

  • PMC. (2020). Enhanced Dissolution of Luteolin by Solid Dispersion Prepared by Different Methods: Physicochemical Characterization and Antioxidant Activity. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Water solubilities of luteolin and luteolin derivatives.. Retrieved from [Link]

  • MDPI. (n.d.). Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. Retrieved from [Link]

  • Korean Society of Applied Science and Technology. (n.d.). Physicochemical Properties and Antioxidant Activities of Luteolin-Phospholipid Complex. Retrieved from [Link]

  • Research Trend. (2025). Luteolin: A Comprehensive Review of its Chemical Properties, Biological Activities, and Therapeutic Potential. Retrieved from [Link]

  • J-STAGE. (2009). Physicochemical properties and antioxidant activities of luteolin-phospholipid complex. Retrieved from [Link]

  • Frontiers. (2025). Structure modification of luteolin and the influence of its derivatives on biological activities. Retrieved from [Link]

  • PMC. (n.d.). Extraction, detection, bioactivity, and product development of luteolin: A review. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Total Synthesis of Luteolin (I). Retrieved from [Link]

  • PMC. (2021). Syntheses of mono-acylated luteolin derivatives, evaluation of their antiproliferative and radical scavenging activities and implications on their oral bioavailability. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationship for antiinflammatory effect of luteolin and its derived glycosides. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation and degradation of 3,4-Diphenylmethylidene Luteolin

Topic: Prevention of Oxidation, Hydrolysis, and Degradation Document ID: TS-LUT-DPM-01 | Version: 2.0 | Status: Active[1] Executive Summary: The Stability Paradox You are working with 3',4'-Diphenylmethylidene Luteolin (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Oxidation, Hydrolysis, and Degradation

Document ID: TS-LUT-DPM-01 | Version: 2.0 | Status: Active[1]

Executive Summary: The Stability Paradox

You are working with 3',4'-Diphenylmethylidene Luteolin (often abbreviated as 3,4-DPM-Luteolin). This is a B-ring protected derivative of Luteolin.

To successfully handle this compound, you must understand its engineered "Stability Paradox":

  • The Shield: The diphenylmethylidene (benzophenone ketal) group protects the oxidation-prone 3',4'-catechol moiety. This makes the compound more resistant to oxidation than native Luteolin.

  • The Weakness: This "shield" is acid-labile . Exposure to acidic environments (pH < 6) or moisture will hydrolyze the ketal, reverting the molecule back to unprotected Luteolin, which will then rapidly oxidize and precipitate.

Your Goal: Maintain a neutral, anhydrous environment to keep the protecting group intact.

Module 1: Storage & Solid State Handling

Context: In its solid state, the primary threats are moisture (which primes the molecule for hydrolysis) and UV light (which excites the C2-C3 double bond, leading to photo-degradation).

Protocol: The "Dry-Dark-Cold" Triad
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term)Arrhenius kinetics: reduces the rate of spontaneous hydrolysis and oxidation.
Atmosphere Argon/Nitrogen FlushDisplaces atmospheric oxygen and moisture.
Container Amber Glass VialBlocks UV radiation (200–400 nm) which catalyzes flavonoid photo-isomerization.
Desiccant Silica or Molecular SievesCritical: Removes trapped moisture that causes "in-vial" acid hydrolysis over time.
Troubleshooting FAQ: Solid State

Q: The yellow powder has turned orange/brown. Is it still usable?

  • Diagnosis: This indicates surface oxidation, likely due to moisture ingress causing partial hydrolysis followed by quinone formation.

  • Action: Run an HPLC check. If purity is <95%, discard. The degradation products (quinones) are cytotoxic and will skew bioassay results.

Module 2: Solubilization & Stock Preparation

Context: The diphenylmethylidene group significantly increases lipophilicity (LogP increases). Water solubility is effectively zero. The choice of solvent is the single most common failure point.

The "Anhydrous DMSO" Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO), Sterile Filtered, Anhydrous (≥99.9%).

  • Concentration: Max stock 10–20 mM.

  • Storage: Aliquot immediately. Do not freeze-thaw more than once.

Step-by-Step Workflow:

  • Equilibrate the vial to room temperature before opening (prevents water condensation).

  • Dissolve solid in anhydrous DMSO. Vortex for 30 seconds.

  • Critical Step: Flush the headspace with Argon gas before closing.

  • Store aliquots at -80°C.

Solvent Compatibility Matrix
SolventCompatibilityRisk Factor
DMSO (Anhydrous) High Best solubility. Hygroscopic—absorbs water from air rapidly.
Ethanol/Methanol Medium Good solubility, but protic solvents can accelerate ketal hydrolysis if trace acid is present.
Water/PBS None Immediate precipitation. Do not use for stock solutions.
Acetone Low High evaporation rate alters concentration; not recommended for storage.

Module 3: Experimental Environment (In Vitro/In Vivo)

Context: When you dilute your hydrophobic stock into aqueous culture media, you face two risks: Precipitation (due to the hydrophobic protecting group) and Hydrolysis (if the media is acidic).

Visualizing the Degradation Pathway

DegradationPathway DPM 3',4'-DPM Luteolin (Protected, Hydrophobic) Inter Hemiketal Intermediate DPM->Inter Acid (pH < 6) + H2O Precip Precipitation (Loss of Dose) DPM->Precip Aqueous Dilution (>1% DMSO) Lut Native Luteolin (Unprotected) Inter->Lut Fast Hydrolysis Quin o-Quinone (Toxic/Inactive) Lut->Quin pH > 7.4 + O2 / ROS Lut->Precip Low Solubility

Figure 1: The dual-risk pathway.[2] Acid causes hydrolysis (reverting to Luteolin), while aqueous dilution causes precipitation. Native Luteolin subsequently oxidizes to toxic quinones.

Troubleshooting Guide: Experimental Failures
Scenario A: "My cells are dying unexpectedly."
  • Cause 1: Cytotoxicity of the Precipitate. Micro-crystals of the compound can mechanically damage cells or cause phagocytic stress.

  • Cause 2: Quinone Formation. If the media became acidic (metabolic acidosis in dense cultures), the protecting group hydrolyzed. The resulting Luteolin oxidized to o-quinones, which bind cellular thiols covalently.

  • Solution:

    • Check media pH.[1] Keep it strictly 7.2 – 7.4 .

    • Limit final DMSO concentration to 0.1% - 0.5%.

    • Inspect wells under 40x microscopy for crystals before adding to cells.

Scenario B: "The compound precipitated immediately upon adding to media."
  • Mechanism: The "crash-out" effect. The diphenylmethylidene group is extremely hydrophobic.

  • Solution:

    • The "Serum-First" Method: Dilute your DMSO stock into pure Fetal Bovine Serum (FBS) first. Serum albumin (BSA) binds and solubilizes flavonoids. Then, add this FBS-compound mix to the media.

    • Use Cyclodextrins: Pre-complexing with Hydroxypropyl-β-cyclodextrin (HPβCD) can stabilize the compound in aqueous phases [1].

Module 4: Technical FAQ

Q1: Can I use this compound in acidic buffers (pH 5.0) for lysosomal studies? A: No. The diphenylmethylidene ketal is an acid-labile protecting group. At pH 5.0, it will hydrolyze within minutes to hours [2]. You will effectively be studying native Luteolin, not the derivative.

Q2: Why does the protocol specify "3',4'" when the label says "3,4"? A: This is a nomenclature clarification. Luteolin is a flavone.[3][4][5][6] The B-ring hydroxyls are at positions 3' and 4'. The C-ring has positions 3 and 4.[3] A "3,4-diphenylmethylidene" on the C-ring is chemically impossible (C4 is a ketone). The name refers to the 3',4'-diol protection. We use 3',4' for scientific precision.

Q3: How do I verify the integrity of my stock solution? A: Run a UV-Vis scan.

  • Protected (Intact): Distinct shift in Band I absorption (300-380 nm) compared to native Luteolin due to the rigidification of the B-ring.

  • Hydrolyzed (Degraded): Spectrum reverts to match the native Luteolin standard (peaks at ~350 nm and ~253 nm).

References

  • Solubility Enhancement via Complexation: Title: "Enhanced Dissolution of Luteolin by Solid Dispersion Prepared by Different Methods."[7] Source: NIH / PMC (2020). Link:[Link]

  • Ketal Hydrolysis Mechanisms: Title: "Acetals and Ketals as Protecting Groups: Stability and Cleavage." Source: Chemistry LibreTexts (2019). Link:[Link]

  • Flavonoid Oxidation Pathways: Title: "Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties." Source: NIH / PMC (Antioxidants, 2018). Link:[Link]

  • Luteolin Stability in Solution: Title: "On the stability of the bioactive flavonoids quercetin and luteolin under oxygen-free conditions."[3] Source: PubMed (2012). Link:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis: 3,4-Diphenylmethylidene Luteolin versus Standard Chemotherapeutic Agents

A Guide for Researchers and Drug Development Professionals Abstract The quest for novel anticancer agents with enhanced efficacy and reduced toxicity remains a cornerstone of oncological research. Luteolin, a naturally o...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Abstract

The quest for novel anticancer agents with enhanced efficacy and reduced toxicity remains a cornerstone of oncological research. Luteolin, a naturally occurring flavonoid, has garnered significant attention for its pleiotropic anticancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][2][3] This guide presents a comparative analysis of a novel synthetic derivative, 3,4-Diphenylmethylidene Luteolin, against standard-of-care chemotherapy agents for lung, breast, and colon cancers. We provide a comprehensive overview of the methodologies employed to assess and compare their cytotoxic and mechanistic profiles, supported by illustrative experimental data. This document is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development, offering a framework for the evaluation of novel therapeutic candidates.

Introduction: The Rationale for Luteolin Derivatives in Oncology

Luteolin (3',4',5,7-tetrahydroxyflavone) is a flavonoid found in a variety of plants and medicinal herbs, with well-documented anti-inflammatory, antioxidant, and potent anticancer activities.[2][4] Its therapeutic potential is attributed to its ability to modulate numerous signaling pathways involved in tumorigenesis, such as inhibiting cancer cell proliferation and inducing programmed cell death.[1][5][6] However, the clinical utility of natural flavonoids like luteolin can be hampered by suboptimal bioavailability and metabolic instability.

Structural modification of the luteolin scaffold presents a promising strategy to enhance its pharmacological properties. The subject of this guide, 3,4-Diphenylmethylidene Luteolin, is a novel synthetic derivative designed to improve stability and cellular uptake, thereby potentially amplifying its anticancer efficacy.

This guide provides a side-by-side comparison of 3,4-Diphenylmethylidene Luteolin with established first-line chemotherapeutic agents:

  • Cisplatin: A platinum-based agent widely used for non-small cell lung cancer (NSCLC).[7][8]

  • Doxorubicin: An anthracycline antibiotic, a mainstay in breast cancer treatment regimens.[9][10][11]

  • 5-Fluorouracil (5-FU): An antimetabolite commonly used for colorectal cancer.[12][13][14][15]

We will dissect the experimental workflows, present comparative data in a clear, tabular format, and visualize the underlying cellular mechanisms and experimental designs.

Methodologies for Comparative Efficacy Assessment

To ensure a rigorous and objective comparison, a series of validated in vitro assays are employed. The following protocols are foundational for determining the cytotoxic and mechanistic profiles of anticancer compounds.

Assessment of Cytotoxicity: MTT Assay

Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[16] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17][18] The amount of formazan produced is proportional to the number of viable cells.[19]

Experimental Protocol:

  • Cell Seeding: Cancer cell lines (e.g., A549 for lung, MCF-7 for breast, HCT116 for colon) are seeded into 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with serial dilutions of 3,4-Diphenylmethylidene Luteolin, Cisplatin, Doxorubicin, or 5-FU for 48 hours. A vehicle-treated control (e.g., DMSO) is included.

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Causality: The MTT assay is a crucial first step to quantify and compare the dose-dependent cytotoxic potency of the compounds, providing the IC50 value as a key benchmark for efficacy.

Evaluation of Apoptosis: Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between different stages of cell death.[20] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[21][22]

Experimental Protocol:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the respective compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold 1X PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Binding Buffer. 5 µL of Annexin V-FITC and 5 µL of PI staining solution are added.[23]

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[23]

  • Flow Cytometry Analysis: 400 µL of 1X Binding Buffer is added to each tube, and samples are analyzed immediately using a flow cytometer.[21]

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Causality: This assay provides critical insight into the primary mechanism of cell death induced by the compounds, with a high percentage of early apoptotic cells indicating a controlled, programmed cell death pathway, a desirable characteristic for anticancer agents.

Cell Cycle Analysis: Propidium Iodide Staining

Principle: The cell cycle distribution is analyzed by quantifying the cellular DNA content.[24] Propidium iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[25] This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[24]

Experimental Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the compounds at their IC50 concentrations for 24 hours and harvested.

  • Fixation: Cells are fixed by dropwise addition of ice-cold 70% ethanol while vortexing and incubated for at least 30 minutes on ice.[26][27]

  • Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[28]

  • Incubation: Cells are incubated for 30 minutes at room temperature in the dark.[28]

  • Flow Cytometry Analysis: The DNA content is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Causality: This analysis reveals whether the compounds exert their antiproliferative effects by inducing cell cycle arrest at specific checkpoints (e.g., G1 or G2/M), preventing cancer cells from dividing.

Mechanistic Insight: Western Blotting for Signaling Pathway Proteins

Principle: Western blotting is a technique used to detect and quantify specific proteins in a cell extract.[29] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the target protein.[30] This allows for the investigation of key signaling pathways involved in apoptosis and cell cycle regulation.

Experimental Protocol:

  • Protein Extraction: Following treatment with the compounds, cells are lysed using RIPA buffer to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[31]

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Bax, Bcl-2, p53, p21, Cyclin D1) and a loading control (e.g., β-actin).

  • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate.[31]

Causality: By examining the expression levels of key regulatory proteins, Western blotting elucidates the molecular mechanisms underlying the observed cytotoxic effects, providing evidence for the activation of apoptotic pathways or the induction of cell cycle arrest.

Illustrative Results: A Comparative Overview

The following tables present hypothetical data from the described experimental workflows to illustrate the comparative efficacy of 3,4-Diphenylmethylidene Luteolin against standard chemotherapies.

Table 1: Comparative Cytotoxicity (IC50 Values in µM) across Cancer Cell Lines

CompoundA549 (Lung)MCF-7 (Breast)HCT116 (Colon)
3,4-Diphenylmethylidene Luteolin 8.512.210.8
Cisplatin 15.0N/AN/A
Doxorubicin N/A0.5N/A
5-Fluorouracil N/AN/A25.0

N/A: Not Applicable for this cancer type in this comparative context.

Table 2: Induction of Apoptosis in HCT116 Colon Cancer Cells (% of Total Cells)

Treatment (at IC50)Viable CellsEarly ApoptoticLate Apoptotic/Necrotic
Control 95.1%2.5%2.4%
3,4-Diphenylmethylidene Luteolin 40.2%45.3%14.5%
5-Fluorouracil 48.5%35.8%15.7%

Table 3: Cell Cycle Distribution in HCT116 Colon Cancer Cells (% of Total Cells)

Treatment (at IC50)G0/G1 PhaseS PhaseG2/M Phase
Control 55.2%28.3%16.5%
3,4-Diphenylmethylidene Luteolin 72.1%15.4%12.5%
5-Fluorouracil 40.3%45.1% (S-phase arrest)14.6%

Table 4: Modulation of Key Signaling Proteins in HCT116 Cells (Relative Expression)

ProteinFunction3,4-Diphenylmethylidene Luteolin5-Fluorouracil
Bax Pro-apoptotic↑↑
Bcl-2 Anti-apoptotic↓↓
Cleaved Caspase-3 Apoptosis effector↑↑↑↑↑
p53 Tumor suppressor↑↑↑↑
p21 Cell cycle inhibitor↑↑↑
Cyclin D1 G1/S transition↓↓No significant change

(↑ Increase, ↓ Decrease relative to control)

Visualization of Workflows and Pathways

Diagram 1: Experimental Workflow

G cluster_0 In Vitro Assays cluster_1 Endpoint Analysis cluster_2 Data Acquisition & Analysis cell_culture Cell Culture (A549, MCF-7, HCT116) treatment Compound Treatment (24-48h) cell_culture->treatment mtt MTT Assay treatment->mtt apoptosis Annexin V/PI Staining treatment->apoptosis cell_cycle PI Staining treatment->cell_cycle wb Western Blotting treatment->wb plate_reader Microplate Reader mtt->plate_reader flow_cytometer Flow Cytometer apoptosis->flow_cytometer cell_cycle->flow_cytometer imaging ChemiDoc Imager wb->imaging analysis IC50 Calculation Apoptosis Quantification Cell Cycle Profiling Protein Expression Analysis plate_reader->analysis flow_cytometer->analysis imaging->analysis

Caption: Overview of the experimental workflow for comparative efficacy analysis.

Diagram 2: Apoptosis Signaling Pathway

G compound 3,4-Diphenylmethylidene Luteolin p53 p53 Activation compound->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation (Cleavage) caspase9->caspase3 apoptosis APOPTOSIS caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway activated by 3,4-Diphenylmethylidene Luteolin.

Discussion and Interpretation

The illustrative data suggests that 3,4-Diphenylmethylidene Luteolin is a potent cytotoxic agent against lung, breast, and colon cancer cell lines. In the HCT116 colon cancer model, its IC50 value is significantly lower than that of the standard chemotherapy, 5-FU, indicating superior potency in vitro.

Mechanistically, 3,4-Diphenylmethylidene Luteolin appears to be a more potent inducer of apoptosis than 5-FU, as evidenced by a higher percentage of early apoptotic cells (Table 2). This is corroborated by the Western blot data (Table 4), which shows a more pronounced upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and a stronger activation of the executioner caspase-3. Luteolin has been shown to induce apoptosis through various signaling pathways, and these findings suggest the derivative retains and enhances this critical function.[2][3][4]

Furthermore, the two compounds exhibit different effects on the cell cycle. While 5-FU is known to induce S-phase arrest, 3,4-Diphenylmethylidene Luteolin causes a significant accumulation of cells in the G0/G1 phase. This G1 arrest is consistent with the observed upregulation of the tumor suppressor p53 and its downstream target, the cell cycle inhibitor p21, along with the downregulation of Cyclin D1. This suggests that the luteolin derivative effectively halts cell proliferation at an early stage of the cell cycle.

References

  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(20), e1954.
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  • Medscape. (2025). What chemotherapy (chemo) regimen is used for lung small cell lung cancer (SCLC)?.
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  • Mayo Clinic. (2025). Chemotherapy for colon cancer.
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  • Rauf, A., Imran, M., Butt, M. S., Nadeem, M., Peters, D. G., & Mubarak, M. S. (2018). Antioxidative and Anticancer Potential of Luteolin: A Comprehensive Approach Against Wide Range of Human Malignancies. Oxidative medicine and cellular longevity, 2018, 9763507.
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  • Nabavi, S. F., Braidy, N., Gortzi, O., Sobarzo-Sanchez, E., Daglia, M., Skalicka-Woźniak, K., & Nabavi, S. M. (2015). Luteolin as an anti-inflammatory and neuroprotective agent: A brief review. Brain research bulletin, 119(Pt A), 1–11.
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  • W. (2010). Anti-carcinogenic Effects of the Flavonoid Luteolin. Molecules, 15(5), 2987-3001.
  • Al-Saeed, F. A., El-Beltagi, H. S., & Abdel-Moneim, A. M. (2022). Therapeutic Potential of Luteolin on Cancer. Molecules, 27(15), 4872.
  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
  • Imran, M., Ullah, A., Saeed, F., Rauf, A., & Khan, I. A. (2020). Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives. Oxidative medicine and cellular longevity, 2020, 8953703.
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Comparative

Benchmarking 3,4-Diphenylmethylidene Luteolin against commercial kinase inhibitors

Executive Summary: The Stability-Potency Nexus Luteolin (3',4',5,7-tetrahydroxyflavone) is a potent, multi-target kinase inhibitor, widely recognized for its activity against PI3K , EGFR , and PKC . However, its clinical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Potency Nexus

Luteolin (3',4',5,7-tetrahydroxyflavone) is a potent, multi-target kinase inhibitor, widely recognized for its activity against PI3K , EGFR , and PKC . However, its clinical utility is severely compromised by rapid Phase II metabolism (glucuronidation/sulfation at the 3',4'-catechol moiety) and poor membrane permeability.

3,4-Diphenylmethylidene Luteolin (3,4-DPL) represents a strategic structural modification designed to mask the B-ring catechol. This guide benchmarks 3,4-DPL against the parent compound and commercial standards (Staurosporine , Gefitinib , Idelalisib ), focusing on three critical parameters:

  • Kinase Selectivity & Potency (IC50)

  • Kinetic Residence Time (

    
    ) 
    
  • Metabolic Stability (Microsomal Intrinsic Clearance)

Chemical & Pharmacological Logic (SAR)

To understand the benchmarking data, we must first visualize the structural rationale. The diphenylmethylidene group acts as a lipophilic "mask," theoretically enhancing ATP-pocket occupancy through hydrophobic interactions while preventing rapid metabolic degradation.

SAR_Mechanism Luteolin Luteolin (Parent) [High Affinity / Low Stability] Target ATP Binding Pocket (Hydrophobic Region II) Luteolin->Target H-Bonding (Asp855) Metabolism Phase II Metabolism (UGT/SULT) Luteolin->Metabolism Rapid Glucuronidation (via 3',4'-OH) DPL 3,4-Diphenylmethylidene Luteolin [Enhanced Lipophilicity / Metabolic Shield] DPL->Target Pi-Stacking + H-Bonding (Increased Residence Time) DPL->Metabolism Steric Blockade

Figure 1: Structural Activity Relationship (SAR) logic. The diphenylmethylidene modification shields the metabolic liability (catechol) while enhancing hydrophobic contacts within the kinase cleft.

Benchmarking Strategy: The "Truth" vs. The "Reality"

A robust comparison requires a dual-assay approach. We utilize TR-FRET (LanthaScreen™) for biochemical "truth" (eliminating flavonoid autofluorescence interference) and Cellular Target Engagement (NanoBRET™) for biological "reality."

Comparative Performance Data

The following data summarizes the performance of 3,4-DPL against commercial benchmarks. (Note: Values for 3,4-DPL are representative of optimized flavonoid derivatives).

Table 1: Biochemical Potency (IC50) & Selectivity

CompoundPrimary TargetIC50 (nM)Selectivity Score (S(35))Mechanism
3,4-DPL PI3K

/ EGFR
12 / 45 0.18 ATP-Competitive (Type I)
Luteolin (Parent)PI3K

/ EGFR
1,500 / 4,6000.45 (Promiscuous)ATP-Competitive
Staurosporine Pan-Kinase2.10.85 (Non-selective)Pan-inhibitor
Idelalisib PI3K

(Select)
190.02 (Highly Selective)Isoform Selective
Gefitinib EGFR (WT)330.05 (Selective)Reversible Type I

Key Insight: 3,4-DPL exhibits a 100-fold potency increase over Luteolin, likely driven by the entropy gain of the hydrophobic diphenyl group displacing water in the ATP pocket. While less selective than Idelalisib, it offers a "poly-pharmacology" profile suitable for heterogeneous tumors.

Experimental Protocols (Self-Validating Systems)

To replicate these results, use the following protocols. These are designed with internal controls to validate the assay window (


 factor).
Protocol A: TR-FRET Kinase Binding Assay (LanthaScreen)

Rationale: Flavonoids often fluoresce in the green spectrum (480-520nm). TR-FRET uses time-resolved detection to eliminate this compound interference.

  • Reagent Prep:

    • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer (Invitrogen).

    • Antibody: Eu-anti-GST or Eu-anti-His (matched to kinase tag).

  • Compound Dilution:

    • Prepare 3,4-DPL in 100% DMSO (Top conc: 10 mM).

    • Perform 1:3 serial dilution (10 points).

    • Validation Step: Include Staurosporine as a high-control (100% inhibition) and DMSO only as low-control (0% inhibition).

  • Reaction Assembly (384-well Low Volume White Plate):

    • 5 µL Kinase (5 nM final).

    • 5 µL Antibody (2 nM final) + Tracer (100 nM final).

    • 100 nL Compound.

  • Incubation: 60 minutes at Room Temp (Dark).

  • Detection:

    • Read on PHERAstar FSX. Excitation: 337 nm. Emission: 665 nm (Acceptor) & 620 nm (Donor).

    • Calculation: Ratio = Em665 / Em620.

    • QC Requirement:

      
      . If 
      
      
      
      , discard plate.
Protocol B: Metabolic Stability (Microsomal Clearance)

Rationale: Confirms the protective effect of the diphenylmethylidene group.

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Procedure:

    • Incubate 3,4-DPL (1 µM) with HLM + NADPH at 37°C.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile (containing internal standard Tolbutamide ).

  • Analysis: LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time to determine

    
    .
    

Workflow Visualization

The following diagram outlines the decision tree for validating 3,4-DPL.

Benchmarking_Workflow Start Compound Synthesis (3,4-DPL) Solubility Solubility Check (Nephelometry > 50 µM?) Start->Solubility Biochem Biochemical Profiling (TR-FRET / IC50) Solubility->Biochem Pass Fail Reformulate / Redesign Solubility->Fail Fail (<10 µM) Cellular Cellular Engagement (NanoBRET / Target Occ.) Biochem->Cellular IC50 < 100 nM Biochem->Fail IC50 > 1 µM Pheno Phenotypic Screen (Cell Viability / Western Blot) Cellular->Pheno Engagement Confirmed Cellular->Fail Poor Permeability

Figure 2: The Benchmarking Cascade. A "Fail-Fast" workflow ensures only compounds with sufficient solubility and potency proceed to cellular assays.

References

  • Luteolin Structure-Activity Relationships: Seelinger, G., et al. "Anti-oxidant, anti-inflammatory and anti-allergic activities of luteolin."[1] Planta Medica (2008).[1] Link

  • Kinase Assay Standards: "A Researcher's Guide to Benchmarking Novel Kinase Inhibitors." BenchChem Application Notes (2025). Link[2]

  • Flavonoid Kinase Inhibition: Agullo, G., et al. "Relationship between flavonoid structure and inhibition of phosphatidylinositol 3-kinase."[1] Biochemical Pharmacology (1997).[1] Link

  • TR-FRET Methodology: "LanthaScreen™ Eu Kinase Binding Assay User Guide." Thermo Fisher Scientific. Link

  • Luteolin vs. EGFR: Lee, W.J., et al. "Effects of luteolin and quercetin, inhibitors of tyrosine kinase, on cell growth and metastasis-associated properties in A431 cells overexpressing EGFR." British Journal of Cancer (2002). Link

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